NH2-Akk-cooh
Beschreibung
Eigenschaften
Molekularformel |
C15H31N5O4 |
|---|---|
Molekulargewicht |
345.44 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H31N5O4/c1-10(18)13(21)19-11(6-2-4-8-16)14(22)20-12(15(23)24)7-3-5-9-17/h10-12H,2-9,16-18H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
VCSABYLVNWQYQE-SRVKXCTJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Solubility and Stability of Novel Aminocarboxylic Acids (Exemplified by "NH2-Akk-cooh") in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "NH2-Akk-cooh" does not correspond to a standard chemical nomenclature, and no specific data for a compound with this name is available in the public domain. This guide therefore provides a comprehensive framework and standard methodologies for characterizing the aqueous solubility and stability of a novel aminocarboxylic acid, using "this compound" as a representative example.
Introduction: The Critical Role of Physicochemical Characterization
In drug discovery and development, a thorough understanding of a compound's physicochemical properties is fundamental to predicting its in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME).[1] Among the most critical of these properties are aqueous solubility and stability, which directly influence formulation strategies, bioavailability, and shelf-life.[2][3] This guide outlines the key factors governing the solubility and stability of novel aminocarboxylic acids in aqueous buffers and provides detailed protocols for their experimental determination.
An aminocarboxylic acid, represented here as this compound, possesses at least two ionizable groups: a basic amino group (-NH2) and an acidic carboxyl group (-COOH). The solubility and stability of such a molecule are therefore highly dependent on pH. The nature of the intervening moiety, "Akk," will further dictate properties such as hydrophobicity, potential for hydrogen bonding, and susceptibility to specific degradation pathways.
Aqueous Solubility Assessment
Aqueous solubility is a crucial determinant of a drug's absorption and formulation.[3] For ionizable molecules like this compound, solubility is not a single value but rather a profile that varies significantly with the pH of the aqueous medium.
Factors Influencing Solubility
-
pH and pKa: The solubility of an aminocarboxylic acid is lowest at its isoelectric point (pI), the pH at which the molecule has no net charge. At pH values below the pI, the molecule will be predominantly positively charged (protonated amine), and at pH values above the pI, it will be predominantly negatively charged (deprotonated carboxyl group), both of which enhance solubility in aqueous media.[4][5]
-
The "Akk" Moiety: The hydrophobicity of the "Akk" side chain is a major factor. A large, nonpolar "Akk" group will decrease aqueous solubility, while polar or charged groups will increase it.[4]
-
Buffer Composition and Ionic Strength: The type and concentration of buffer salts can influence solubility through common ion effects or by altering the activity of the solute.[6]
-
Temperature: While solubility often increases with temperature, this relationship is not universal and must be determined empirically.
-
Solid-State Properties: For solid compounds, the crystalline form (polymorphism) can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[7]
Data Presentation: Thermodynamic Solubility Profile
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent system after equilibrium has been reached. Data should be presented in a clear, tabular format.
| Buffer System | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Method |
| Phosphate-Citrate | 3.0 | 25 | Shake-Flask HPLC-UV | ||
| Phosphate (B84403) | 6.8 | 25 | Shake-Flask HPLC-UV | ||
| Phosphate | 7.4 | 25 | Shake-Flask HPLC-UV | ||
| Borate | 9.0 | 25 | Shake-Flask HPLC-UV | ||
| Phosphate | 7.4 | 37 | Shake-Flask HPLC-UV |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.[3]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
Aqueous buffers (e.g., phosphate, citrate, borate) at various pH values
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., 3.0, 6.8, 7.4, 9.0).
-
Addition of Compound: Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of a specific buffer. The excess solid should be clearly visible.
-
Equilibration: Place the tubes on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the tubes to stand for a short period to let larger particles settle. Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Perform each measurement in triplicate to determine the mean and standard deviation.
Visualization: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Aqueous Stability Assessment
Stability studies are essential to understand how a drug substance changes over time under the influence of various environmental factors.[1][8] Forced degradation studies are used to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10][11]
Factors Influencing Stability
-
pH: Hydrolysis of functional groups is often catalyzed by acidic or basic conditions.[6][8] For a molecule with amino and carboxyl groups, pH can influence degradation pathways like racemization or cyclization.
-
Temperature: Degradation rates typically increase with temperature, following the Arrhenius equation.[6]
-
Oxidation: The "Akk" moiety may contain sites susceptible to oxidation (e.g., thiols, phenols, electron-rich heterocycles). The presence of dissolved oxygen or oxidizing agents can accelerate degradation.[12]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[13] Photostability testing is a key component of forced degradation studies.[11][14]
-
Enzymatic Degradation: If used in biological media, the presence of proteases or other enzymes could lead to degradation, especially if "Akk" contains peptide-like bonds.
Data Presentation: Stability Profile in Aqueous Buffer
Stability is typically reported as the percentage of the initial compound remaining over time under specific conditions.
| Condition | pH | Temperature (°C) | Time (hours) | % this compound Remaining | Degradation Products Observed |
| Control | 7.4 | 25 | 0 | 100 | None |
| Control | 7.4 | 25 | 24 | ||
| Control | 7.4 | 25 | 72 | ||
| Acid Hydrolysis (0.1 M HCl) | 1.0 | 60 | 2 | ||
| Base Hydrolysis (0.1 M NaOH) | 13.0 | 60 | 2 | ||
| Oxidation (3% H2O2) | 7.4 | 25 | 6 | ||
| Thermal Stress | 7.4 | 80 | 24 |
Experimental Protocol: Forced Degradation Study in Aqueous Solution
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., in water or a co-solvent like DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Aqueous buffers
-
Temperature-controlled water baths or ovens
-
Photostability chamber
-
HPLC system with a mass spectrometer (LC-MS) is highly recommended for identifying degradation products.
Procedure:
-
Solution Preparation: Prepare a solution of this compound in a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer) at a known concentration (e.g., 100 µg/mL).
-
Stress Conditions: Aliquot the solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H2O2 to a final concentration of 3%.
-
Thermal Stress: Place a vial in a high-temperature environment (e.g., 80°C).
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.
-
Control: Keep a vial at ambient temperature, protected from light.
-
-
Incubation: Incubate the vials under their respective conditions. Collect samples at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound (this compound) from all major degradation products. An LC-MS system is ideal for obtaining mass information on the degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time-zero control. Analyze the chromatograms for the appearance and growth of new peaks, representing degradation products.
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation stability study.
Hypothetical Signaling Pathway Involvement
To illustrate the relevance of these studies, consider a scenario where this compound (Molecule X) is designed as a ligand for a cell surface receptor. Its solubility in assay buffer is critical for accurate dose-response curves, and its stability is necessary to ensure the active compound is present throughout the experiment.
Caption: Hypothetical signaling pathway for Molecule X.
Conclusion
The systematic evaluation of aqueous solubility and stability is an indispensable part of the preclinical characterization of any new chemical entity. For a novel aminocarboxylic acid like "this compound," a pH-dependent solubility profile and a comprehensive forced degradation study are required. The data generated from the protocols outlined in this guide will provide critical insights for lead optimization, formulation development, and the design of meaningful biological assays, ultimately accelerating the path from discovery to clinical application.
References
- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 4. jpt.com [jpt.com]
- 5. biobasic.com [biobasic.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. pacelabs.com [pacelabs.com]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. ijsdr.org [ijsdr.org]
- 13. qbdgroup.com [qbdgroup.com]
- 14. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Applications of NH2-Ala-Lys-Ala-COOH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "NH2-Akk-cooh" as specified in the topic is not a recognized standard representation for a common amino acid or peptide. Based on common nomenclature and search results, it is highly probable that "Akk" is a typographical error for "AKA," representing the tripeptide Alanine-Lysine-Alanine. This guide will proceed under the assumption that the molecule of interest is NH2-Ala-Lys-Ala-COOH .
Executive Summary
The tripeptide NH2-Ala-Lys-Ala-COOH (AKA) is a versatile building block in peptide chemistry with significant potential in the development of advanced therapeutics. Its structure, comprising two alanine (B10760859) residues flanking a central lysine (B10760008), offers a unique combination of properties that make it particularly suitable as an enzymatically cleavable linker in targeted drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs). The presence of the lysine residue provides a site for enzymatic cleavage by proteases that are often overexpressed in the tumor microenvironment, such as cathepsin B. This targeted release of therapeutic payloads enhances efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the core applications of NH2-Ala-Lys-Ala-COOH, including detailed experimental protocols for its synthesis and use, quantitative data for performance evaluation, and visualizations of key chemical and biological pathways.
Core Properties of NH2-Ala-Lys-Ala-COOH
The utility of the Ala-Lys-Ala tripeptide is rooted in its fundamental physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C12H24N4O4 | PubChem |
| Molecular Weight | 288.34 g/mol | PubChem |
| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]propanoic acid | PubChem |
| Amino Acid Sequence | Ala-Lys-Ala (AKA) | - |
| Key Functional Groups | N-terminal amine, C-terminal carboxylic acid, Lysine side-chain amine | - |
Core Application: Enzymatically Cleavable Linker in Antibody-Drug Conjugates (ADCs)
The primary application of the Ala-Lys-Ala tripeptide in contemporary drug development is as a cleavable linker in ADCs. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC.
Mechanism of Action
An ADC featuring an Ala-Lys-Ala linker operates through a multi-step process. The mechanism relies on the differential expression of certain proteases, such as cathepsin B, in the tumor microenvironment and within the lysosomes of cancer cells.
Quantitative Performance Metrics
The effectiveness of a peptide linker is determined by its stability in systemic circulation and its susceptibility to cleavage at the target site. While specific data for Ala-Lys-Ala is not extensively tabulated in comparative studies, we can infer its performance based on data for similar peptide linkers.
| Parameter | Description | Typical Values for Peptide Linkers | Reference |
| Plasma Stability | The stability of the linker in plasma, often measured as the half-life (t1/2) of the intact ADC. | High stability is desired to prevent premature drug release. Half-lives of several days are common for effective linkers. | General ADC literature |
| Enzymatic Cleavage Rate (kcat/Km) | The catalytic efficiency of an enzyme (e.g., Cathepsin B) for the peptide linker. | Higher values indicate more efficient cleavage at the target site. For Cathepsin B, values can range from 1,000 to over 200,000 M⁻¹s⁻¹. | [1] |
| In Vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of 50% of cancer cells in culture. | Lower IC50 values indicate higher potency. Values are typically in the picomolar to nanomolar range. | [2] |
Note: The table presents typical value ranges for peptide linkers used in ADCs. Specific values for Ala-Lys-Ala would require head-to-head experimental comparison.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of NH2-Ala-Lys-Ala-COOH
This protocol outlines the synthesis of the Ala-Lys-Ala tripeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-Ala-OH
-
Fmoc-Lys(Boc)-OH (Boc protecting the side-chain amine)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC system for purification
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
First Amino Acid Coupling (Alanine):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
In a separate vial, activate Fmoc-Ala-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.
-
-
Second Amino Acid Coupling (Lysine):
-
Deprotect the N-terminal Fmoc group of the resin-bound alanine with 20% piperidine in DMF.
-
Activate Fmoc-Lys(Boc)-OH (3 eq.) and couple to the resin as described in step 2.
-
Wash and perform a Kaiser test.
-
-
Third Amino Acid Coupling (Alanine):
-
Deprotect the N-terminal Fmoc group of the resin-bound lysine.
-
Activate Fmoc-Ala-OH (3 eq.) and couple to the resin.
-
Wash and perform a Kaiser test.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal alanine with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final NH2-Ala-Lys-Ala-COOH product as a white powder.
-
Expected Yield: The overall yield for the synthesis of a tripeptide can vary, but yields in the range of 40-60% are typically achievable after purification.[3]
Enzymatic Cleavage Assay of an Ala-Lys-Ala Linker
This protocol describes a general method to assess the cleavage of a model substrate containing the Ala-Lys-Ala sequence by Cathepsin B.
Materials:
-
Fluorogenic substrate with the Ala-Lys-Ala sequence (e.g., coupled to a fluorophore and a quencher).
-
Recombinant human Cathepsin B.
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).
-
Fluorescence plate reader.
Protocol:
-
Enzyme Activation: Activate the Cathepsin B according to the manufacturer's instructions, typically by incubation in an activation buffer.
-
Assay Preparation:
-
Prepare a serial dilution of the Ala-Lys-Ala substrate in the assay buffer.
-
Add the substrate dilutions to the wells of a microplate.
-
-
Reaction Initiation: Add a fixed concentration of activated Cathepsin B to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the plate reader. The cleavage of the peptide linker separates the fluorophore and quencher, resulting in a fluorescence signal.
-
Data Analysis:
-
Plot the fluorescence intensity versus time to obtain the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate the catalytic efficiency (kcat/Km).
-
Conclusion
The tripeptide NH2-Ala-Lys-Ala-COOH is a valuable and versatile tool in peptide chemistry, with its most prominent application being in the design of enzymatically cleavable linkers for targeted drug delivery. Its specific cleavage by tumor-associated proteases offers a promising strategy for enhancing the therapeutic window of potent cytotoxic agents. The synthesis of this tripeptide can be readily achieved through standard solid-phase peptide synthesis protocols. Further research focusing on the direct comparison of its performance metrics against other established linkers will be crucial for its broader adoption in the development of next-generation targeted therapies.
References
A Technical Guide to Non-Standard Amino Acid Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of non-standard amino acid (nsAA) incorporation has revolutionized the field of bioconjugation, particularly in the development of precisely engineered therapeutics like antibody-drug conjugates (ADCs). By introducing chemically unique functionalities into a protein's backbone, nsAAs enable site-specific and stoichiometric control over the attachment of payloads, overcoming the heterogeneity and potential instability associated with traditional conjugation to native lysine (B10760008) or cysteine residues.[1][2][3] This guide provides an in-depth review of the core principles, experimental methodologies, and applications of nsAA linkers, with a focus on their role in creating next-generation bioconjugates.
Core Concepts in Non-Standard Amino Acid Linking
The power of nsAA-based conjugation lies in the use of bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes.[4] This is achieved by genetically encoding an nsAA with a unique reactive handle, such as a ketone or an azide (B81097), into the protein of interest at a specific site.[5][6] This handle then serves as a specific attachment point for a linker-payload moiety.
Key Non-Standard Amino Acids and Their Conjugation Chemistries:
-
p-Acetylphenylalanine (pAcPhe): This nsAA contains a ketone group that can be selectively targeted by alkoxyamine-functionalized linkers to form a stable oxime bond.[2][7] This reaction is highly specific and proceeds efficiently under mild, physiological conditions.[2]
-
Azido-Functionalized Amino Acids: NsAAs such as p-azidomethyl-L-phenylalanine (pAMF) or Nε-azido-L-lysine introduce an azide group.[3][6] This group is the substrate for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that reacts with strained alkynes like dibenzocyclooctyne (DBCO) without the need for a cytotoxic copper catalyst.[1][4][8]
Linker Architectures: Cleavable vs. Non-Cleavable
The linker connecting the nsAA to the payload is a critical component that dictates the stability and release mechanism of the conjugate.[9][]
-
Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the target tumor microenvironment or within the cell.[11][12] Mechanisms include:
-
Enzyme-Sensitive: Peptide sequences like valine-citrulline (Val-Cit) are cleaved by lysosomal proteases (e.g., Cathepsin B), which are often upregulated in tumor cells.[13]
-
pH-Sensitive: Hydrazone linkers are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[11][13]
-
Redox-Sensitive: Disulfide bonds are cleaved in the reducing environment of the cytoplasm.
-
-
Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to the amino acid and a linker fragment.[14][15] They generally exhibit higher plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[14][16]
Quantitative Comparison of Linker Properties
The choice of linker significantly impacts the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following tables summarize key quantitative data for different linker types.
Table 1: In Vitro Plasma Stability of Common ADC Linkers
| Linker Type | Cleavage Mechanism | Representative Linker | ADC Example | Species | Stability Metric | Value | Reference(s) |
| Cleavable | Protease | Valine-Citrulline (vc) | anti-CD79b-vc-MMAE | Human | % MMAE release after 6 days | < 1% | [16] |
| Protease | Valine-Citrulline (vc) | anti-CD79b-vc-MMAE | Mouse | % MMAE release after 6 days | ~25% | [16] | |
| Protease | Glutamic acid-Valine-Citrulline (EVCit) | anti-HER2-MMAF | Mouse | % MMAF loss after 14 days | Almost none | [17] | |
| Protease | Sulfatase-cleavable | Trastuzumab-MMAE | Mouse | Stability in plasma | > 7 days | [13] | |
| pH-Sensitive | Hydrazone (Carbonate) | Sacituzumab govitecan | Human | Half-life (t½) in plasma | 36 h | [13] | |
| pH-Sensitive | Hydrazone (Silyl Ether) | Trastuzumab-MMAE | Human | Half-life (t½) in plasma | > 7 days | [13] | |
| Non-Cleavable | Proteolytic Degradation | SMCC | Trastuzumab emtansine (T-DM1) | Mouse | Half-life (t½) | 10.4 days | [18] |
| Proteolytic Degradation | Maleimidocaproyl (mc) | Cys-linker-MMAE ADC | Human | % MMAE release after 7 days | < 0.01% | [16] | |
| Proteolytic Degradation | 2-(maleimidomethyl)-1,3-dioxane (MD) | MD-linker ADC | Human | % Degradation after 120 h | 3% | [13] |
Table 2: In Vitro Efficacy of ADCs with Different Linkers
| ADC Target | Payload | Linker Type | Representative Linker | Cell Line | IC50 Value | Reference(s) |
| HER2 | MMAE | β-galactosidase-cleavable | N/A | HER2+ cells | 8.8 pM | [13] |
| HER2 | MMAE | Peptide (Val-Cit) | vc-PABC | HER2+ cells | 14.3 pM | [13] |
| HER2 | DM1 | Non-cleavable | SMCC | HER2+ cells | 33 pM | [13] |
| EpCAM | DM1 | Peptide (CX - Triglycyl) | CX-DM1 | EpCAM+ cells | 50-fold higher preclinical therapeutic index vs. SMCC | [13] |
| HER2 | MMAF | Peptide (Val-Cit) | vc-PABC | KPL-4 (HER2+) | 0.12-0.16 nM | [17] |
| HER2 | MMAF | Peptide (EVCit) | EVCit-PABC | KPL-4 (HER2+) | 0.12-0.16 nM | [17] |
Detailed Experimental Protocols
The following sections provide generalized, step-by-step protocols for the key stages of producing a site-specific bioconjugate using non-standard amino acids.
Protocol 1: Site-Specific Incorporation of a Non-Standard Amino Acid
This protocol outlines the general steps for expressing a protein containing a site-specifically incorporated nsAA using an amber stop codon (TAG) suppression system.
-
Plasmid Preparation:
-
Prepare a plasmid encoding the target protein with a TAG codon engineered at the desired site of nsAA incorporation.
-
Prepare a second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for the chosen nsAA (e.g., pAcPhe-RS and tRNAPylCUA).
-
-
Transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction:
-
Grow the transformed cells in a rich medium (e.g., LB) containing the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Add the nsAA (e.g., 1 mM p-acetylphenylalanine) and the inducer for the aaRS/tRNA plasmid (e.g., 0.02% L-arabinose) to the culture.
-
Induce target protein expression with an appropriate inducer (e.g., 1 mM IPTG).
-
Continue incubation at a reduced temperature (e.g., 30°C) for 16-24 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins, Protein A for antibodies), followed by size-exclusion chromatography for further purification.
-
-
Verification: Confirm the successful incorporation of the nsAA using mass spectrometry (LC-MS).
Protocol 2: Site-Specific Conjugation via Oxime Ligation
This protocol describes the conjugation of an alkoxyamine-functionalized linker-payload to a protein containing p-acetylphenylalanine (pAcPhe).
-
Reagent Preparation:
-
Prepare the purified pAcPhe-containing protein in an amine-free buffer (e.g., PBS, pH 6.5-7.4) at a concentration of 1-10 mg/mL.
-
Dissolve the alkoxyamine-functionalized linker-payload in an organic solvent like DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the linker-payload stock solution to the protein solution. The final concentration of the organic solvent should be kept low (<10% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 12-24 hours. The reaction can be accelerated by the addition of a catalyst like aniline (B41778) (final concentration ~10 mM).
-
-
Purification:
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) and confirm the identity of the conjugate using LC-MS.
-
Assess the purity and aggregation state of the final conjugate using size-exclusion chromatography (SEC-HPLC).
-
Protocol 3: Site-Specific Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction between an azide-containing protein and a DBCO-functionalized linker-payload.[1][4][8]
-
Reagent Preparation:
-
Prepare the purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Dissolve the DBCO-functionalized linker-payload in DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 1.5- to 10-fold molar excess of the DBCO-linker-payload stock solution to the protein solution.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reaction times may vary depending on the specific reagents.
-
-
Purification:
-
Characterization:
-
Analyze the final product by LC-MS to confirm conjugation and determine the DAR.
-
Use SEC-HPLC to assess purity and aggregation.
-
Protocol 4: In Vitro Plasma Stability Assay
This assay is used to evaluate the stability of the linker and quantify premature payload release in plasma.[11][16][23]
-
Incubation:
-
Incubate the purified ADC in plasma (e.g., human, mouse) at a concentration of ~100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 168 hours).
-
Immediately freeze the aliquots at -80°C until analysis.
-
-
Sample Analysis:
-
Intact ADC Analysis: Thaw the plasma samples and analyze them directly by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage and payload loss.
-
Free Payload Analysis: To quantify the released payload, first precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins. Analyze the supernatant by LC-MS/MS using a standard curve of the free payload to determine its concentration.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the development and action of bioconjugates with non-standard amino acid linkers.
Caption: General workflow for developing a site-specific ADC using a non-standard amino acid.
Caption: Decision tree to guide the selection between cleavable and non-cleavable linkers.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four Classic Fixed-point Coupling Techniques for ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Incorporation of Unnatural Amino Acids into antibody Service - Profacgen [profacgen.com]
- 6. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 15. precisepeg.com [precisepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating the Unnatural Amino Acid NH2-Akk-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3] The most common strategy employed is Fmoc/tBu chemistry, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[2][4] This orthogonal protection scheme allows for the selective deprotection and coupling of amino acids in a controlled manner.[2]
The incorporation of unnatural or non-proteinogenic amino acids, such as the hypothetical NH2-Akk-COOH (where "Akk" represents a non-standard, sterically hindered side chain), into peptide sequences offers a powerful tool for modulating the pharmacological properties of peptides.[5] These modifications can enhance biological activity, increase stability against proteolytic degradation, and constrain peptide conformation.[5][6] However, the synthesis of peptides containing sterically hindered amino acids presents challenges, often requiring optimized coupling protocols and specialized reagents to achieve high yields and purity.[7]
These application notes provide a detailed protocol for the manual Fmoc-SPPS of a peptide containing a sterically hindered unnatural amino acid, referred to herein as Fmoc-Xxx-OH, as a representative analogue for this compound.
Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acids).[8]
-
Amino Acids: Fmoc-protected standard amino acids and the desired Fmoc-protected unnatural amino acid (Fmoc-Xxx-OH).
-
Solvents:
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Di-tert-butyl ether or Methyl tert-butyl ether (for precipitation)
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate)[9]
-
-
Cleavage Cocktail Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Water
-
-
Other Reagents:
-
Acetic anhydride (B1165640) (for capping)
-
Ninhydrin (B49086) test kit (for monitoring coupling completion)
-
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.[8]
-
Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[2] This ensures the accessibility of reactive sites within the resin beads.[2]
-
Drain the DMF from the vessel.
First Amino Acid Loading (for 2-chlorotrityl chloride resin)
-
Dissolve 1.5-2.0 equivalents of the first Fmoc-amino acid in DCM.
-
Add 3.0-4.0 equivalents of DIPEA to the amino acid solution.
-
Add the solution to the swelled resin and agitate for 1-2 hours.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
Fmoc Solid-Phase Peptide Synthesis Cycle
The SPPS cycle consists of two main steps: Fmoc deprotection and amino acid coupling, with washing steps in between.[2] This cycle is repeated for each amino acid in the sequence.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[2]
-
In a separate vial, pre-activate the Fmoc-amino acid by dissolving it (3-5 equivalents) with a coupling reagent such as HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to react for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete coupling.
-
Wash the resin with DMF (3-5 times).
The coupling of sterically hindered amino acids often requires more stringent conditions.
-
Use a higher excess of the protected amino acid (4-5 equivalents) and coupling reagent (e.g., HATU or COMU, 3.9 equivalents).
-
Increase the coupling time to 2-4 hours or perform a double coupling. For a double coupling, after the initial coupling period, drain the solution and add a fresh solution of activated Fmoc-Xxx-OH.
-
Alternatively, perform the coupling at an elevated temperature (e.g., 50°C) or use microwave-assisted SPPS, which can significantly enhance the coupling efficiency of bulky amino acids.[7]
-
After coupling, if the ninhydrin test is still positive, perform a capping step by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to block any unreacted amines.
Final Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Wash the peptide-resin with DMF (3x) and then with DCM (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.[2]
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% TIS.[10]
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[2]
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to cold di-tert-butyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
Quantitative Data Summary
The efficiency of SPPS can be influenced by several factors, including the peptide sequence, the resin, and the coupling conditions. The incorporation of sterically hindered amino acids typically results in lower coupling efficiencies and overall yields compared to standard proteinogenic amino acids.
| Parameter | Standard SPPS | SPPS with Sterically Hindered Residue (Xxx) | Notes |
| Coupling Efficiency (per step) | > 99% | 95-99% (may require double coupling or microwave) | Efficiency can be monitored by the ninhydrin test. Incomplete couplings are a primary source of deletion mutants. |
| Overall Crude Yield | 70-90% | 40-70% | Yield is highly dependent on the number and position of hindered residues and the length of the peptide. |
| Purity of Crude Peptide | 60-85% | 30-60% | Purity is affected by side reactions and incomplete couplings. |
| Final Purified Yield | 10-30% | 5-20% | Final yield after HPLC purification. |
Visualizations: Workflows and Pathways
Experimental Workflow: Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Logical Diagram: Coupling Reagent Selection
Caption: Decision tree for selecting a coupling strategy.
Signaling Pathway: Peptide-Receptor Interaction
Peptides containing unnatural amino acids can be designed to interact with specific cell surface receptors, such as G-protein coupled receptors (GPCRs), to modulate intracellular signaling pathways.
Caption: A generic GPCR signaling cascade initiated by a synthetic peptide.[11]
References
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. Design and Synthesis of Biologically Active Peptides: A ‘Tail’ of Amino Acids can Modulate Activity of Synthetic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Heterobifunctional NH2-PEG-COOH Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The choice of linker profoundly influences the stability, pharmacokinetics, and overall performance of the ADC.
This document provides detailed application notes and experimental protocols for the use of heterobifunctional linkers featuring a terminal amine (NH2) and a carboxylic acid (COOH) group, often with an integrated polyethylene (B3416737) glycol (PEG) spacer (NH2-PEG-COOH). These linkers offer a versatile platform for ADC development, allowing for controlled conjugation chemistries and modulation of the physicochemical properties of the final conjugate. While a specific linker termed "NH2-Akk-COOH" was not identified in a review of scientific literature, the principles and protocols outlined herein are broadly applicable to this class of amine- and carboxyl-functionalized linkers.
Advantages of NH2-PEG-COOH Linkers in ADCs
Heterobifunctional NH2-PEG-COOH linkers are valuable tools in ADC development due to several key advantages:
-
Improved Hydrophilicity: The incorporation of a PEG spacer enhances the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can mitigate aggregation issues and improve the overall developability of the conjugate.[1][2]
-
Enhanced Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic molecules, leading to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissues.
-
Reduced Immunogenicity: The hydrophilic shield provided by the PEG chain can mask potential immunogenic epitopes on the payload or linker, reducing the risk of an unwanted immune response.[1]
-
Versatile Conjugation Chemistry: The orthogonal reactive groups (amine and carboxylic acid) allow for a variety of conjugation strategies to connect the antibody and the cytotoxic drug.
Quantitative Data on ADCs Utilizing PEG Linkers
The length of the PEG chain in a linker is a critical parameter that can be optimized to fine-tune the properties of an ADC. The following tables summarize representative quantitative data from preclinical studies on the impact of PEG linker length on ADC performance.
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| No PEG | Anti-CD30-MMAE | Karpas-299 | ~10 | [3] |
| PEG2 | Anti-CD30-MMAE | Karpas-299 | ~10 | [3] |
| PEG4 | Anti-CD30-MMAE | Karpas-299 | ~10 | [3] |
| PEG8 | Anti-CD30-MMAE | Karpas-299 | ~10 | [3] |
| PEG12 | Anti-CD30-MMAE | Karpas-299 | ~10 | [3] |
| PEG24 | Anti-CD30-MMAE | Karpas-299 | ~10 | [3] |
| No PEG | ZHER2-MMAE | NCI-N87 | (See note) | [4] |
| PEG4k | ZHER2-MMAE | NCI-N87 | 4.5-fold reduction vs. No PEG | [4] |
| PEG10k | ZHER2-MMAE | NCI-N87 | 22-fold reduction vs. No PEG | [4] |
Note: In some studies, the inclusion of a PEG linker did not significantly alter the in vitro cytotoxicity, while in others, particularly with longer PEG chains, a reduction in potency was observed. This highlights that the optimal linker design is context-dependent and should be empirically determined for each ADC.
| Linker | ADC Construct | Plasma Half-life (t1/2) | In Vivo Efficacy | Reference |
| No PEG | ZHER2-MMAE | - | - | [4] |
| PEG4k | ZHER2-MMAE | 2.5-fold increase vs. No PEG | Improved tumor growth inhibition | [4] |
| PEG10k | ZHER2-MMAE | 11.2-fold increase vs. No PEG | Most effective tumor therapeutic ability | [4] |
| Branched PEG12 | Trastuzumab-based ADC | - | Enhanced anti-tumor activity vs. non-PEGylated | [3] |
Experimental Protocols
Detailed methodologies are essential for the successful design, synthesis, and evaluation of ADCs. The following sections provide representative protocols for key experiments involving NH2-PEG-COOH linkers.
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody using an NH2-PEG-COOH Linker
This protocol describes a common strategy where the drug is first attached to the linker, and the resulting drug-linker construct is then conjugated to the antibody.
Step 1: Synthesis of the Drug-Linker Conjugate
-
Activation of the Cytotoxic Drug:
-
If the drug contains a carboxylic acid group, dissolve it in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add 1.2 equivalents of a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) and 1.2 equivalents of N-hydroxysuccinimide (NHS) or sulfo-NHS.
-
Incubate the reaction at room temperature for 1 hour to form the NHS-activated drug.
-
-
Conjugation to the Amino-PEG-COOH Linker:
-
Dissolve the NH2-PEG-COOH linker (1.5 equivalents) in anhydrous DMF.
-
Add the linker solution to the activated drug solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
Step 2: Conjugation of the Drug-Linker to the Antibody
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. The recommended concentration is 2-10 mg/mL.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the purified drug-linker conjugate in DMSO to a stock concentration of 10-20 mM.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and sulfo-NHS solutions to the drug-linker solution to activate the terminal carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. A molar excess of 10-fold of the drug-linker over the antibody is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) using a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, and its accurate determination is essential.[5][]
Method 1: UV-Vis Spectroscopy
This is a relatively simple method for determining the average DAR.
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody and the free drug at two different wavelengths (e.g., 280 nm and the absorbance maximum of the drug).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at the same two wavelengths.
-
Calculate DAR: Use the Beer-Lambert law and simultaneous equations to calculate the concentrations of the antibody and the drug in the ADC solution. The DAR is the molar ratio of the drug to the antibody.[]
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, providing information on the distribution of different DAR species (e.g., DAR 0, 2, 4, 6, 8).
-
Column and Mobile Phases: Use a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7) and a low-salt mobile phase B (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient Elution: Elute the ADC using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the weighted average of the peak areas.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed information, including the average DAR, distribution of species, and mass confirmation.
-
Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains.
-
LC Separation: Use a reverse-phase column (e.g., C4 or C8) to separate the different species.
-
MS Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF) to determine the mass of each species.
-
Data Analysis: Deconvolute the mass spectra to identify the different drug-loaded species and calculate the weighted average DAR based on the relative abundance of each peak.[8]
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on cancer cell lines.[9]
-
Cell Culture: Plate antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and the free drug for a specified period (e.g., 72-96 hours).
-
Cell Viability Assay: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunodeficient mice (e.g., BALB/c nude mice).[4]
-
Tumor Growth and Grouping: When the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at different doses).
-
ADC Administration: Administer the treatments intravenously according to a predetermined schedule (e.g., once a week for three weeks).
-
Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Kaplan-Meier survival curves can also be generated.
Visualizations
Caption: Experimental workflow for ADC development using a NH2-PEG-COOH linker.
Caption: Amide bond formation for ADC conjugation.
References
Application Notes and Protocols for EDC/NHS Coupling of Amine- and Carboxyl-Terminated Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the covalent conjugation of molecules containing primary amines to molecules bearing carboxyl groups using the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The following sections will cover the reaction mechanism, critical parameters, and detailed experimental procedures. For illustrative purposes, the protocols will describe the conjugation of a generic amine-terminated molecule (R¹-NH₂) to a generic carboxyl-terminated molecule (R²-COOH), exemplified by linkers such as amino-polyethylene glycol-carboxylic acid (NH₂-PEG-COOH).
Principle of the Reaction
EDC/NHS coupling is a "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final product.[1] The reaction proceeds in two main steps:
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2][3] This step is most efficient in an acidic environment (pH 4.5-6.0).[4][5]
-
Formation of a Stable NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate can react with NHS (or its water-soluble analog, Sulfo-NHS) to create a more stable, amine-reactive NHS ester.[1][6] This NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[1] The NHS ester then efficiently reacts with a primary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[4][7]
Key Experimental Parameters and Optimization
Successful EDC/NHS coupling relies on the careful control of several parameters. Optimization is often necessary to achieve high yields and preserve the function of the conjugated molecules.[6]
| Parameter | Recommended Conditions | Rationale & Considerations |
| pH | Activation Step: pH 4.5 - 6.0Coupling Step: pH 7.0 - 8.5 | The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH.[4] The subsequent reaction with the primary amine is favored at a neutral to slightly basic pH.[4][7] A two-step protocol with pH adjustment is often recommended for optimal results.[3] |
| Buffers | Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid)Coupling Buffer: PBS (Phosphate-Buffered Saline), Borate Buffer | It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.[4] Buffers like Tris and glycine (B1666218) should be avoided.[4] |
| Reagent Molar Ratios (Carboxyl:EDC:NHS) | Starting Point: 1:10:25 (protein carboxyls)[4]General Range: 2- to 10-fold molar excess of EDC and 2- to 5-fold molar excess of NHS over the carboxyl groups.[4] | The optimal ratio can vary. A molar excess of EDC and NHS is generally used to drive the reaction to completion. Optimization may be required for specific applications.[8] |
| Reagent Preparation and Storage | Store EDC and NHS desiccated at -20°C.[4] Allow reagents to warm to room temperature before opening to prevent condensation.[4] Prepare solutions immediately before use as EDC is prone to hydrolysis.[6] | The activity of EDC and NHS is sensitive to moisture.[4] Using fresh, properly stored reagents is crucial for reaction efficiency. |
| Reaction Time | Activation: 15-30 minutes at room temperature.Coupling: 1-2 hours at room temperature or overnight at 4°C.[4][6] | Reaction times can be adjusted to optimize conjugation efficiency while maintaining the stability of the molecules involved.[6] |
| Quenching | Quenching Agents: Hydroxylamine, Tris, Glycine, or Ethanolamine. | Quenching stops the reaction by consuming unreacted NHS esters, preventing unwanted side reactions.[3][6] |
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the overall experimental workflow for a two-step EDC/NHS coupling reaction and the underlying chemical mechanism.
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Detailed Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is ideal for conjugating biomolecules that contain both carboxyl and amine groups to minimize self-polymerization.[6]
Materials:
-
Molecule with carboxyl group (R²-COOH)
-
Molecule with primary amine group (R¹-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[9]
-
Coupling Buffer: PBS, pH 7.2-8.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., dialysis cassette, desalting column)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxyl Groups:
-
Coupling with Amine Groups:
-
Optional but recommended: Remove excess EDC and byproducts by using a desalting column equilibrated with Coupling Buffer.
-
Alternatively, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[3]
-
Immediately add the amine-containing molecule (R¹-NH₂), typically at an equimolar ratio or slight excess to the R²-COOH.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to block any unreacted NHS-ester sites.[3]
-
-
Purification:
-
Purify the conjugate to remove unreacted molecules, EDC/NHS byproducts, and quenching buffer. This can be achieved through dialysis, size-exclusion chromatography, or other appropriate purification methods.[1]
-
Protocol 2: One-Step EDC/NHS Coupling
This protocol is simpler but may be less suitable for molecules containing both amines and carboxyls due to the risk of self-conjugation.
Materials:
-
Same as Protocol 1, but only one buffer is required (e.g., MES buffer, pH 6.0 or PBS, pH 7.2). Note that the reaction is less efficient at neutral pH.[10]
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as described in Protocol 1.
-
-
Reaction Setup:
-
Dissolve both the carboxyl-containing molecule (R²-COOH) and the amine-containing molecule (R¹-NH₂) in the chosen reaction buffer.
-
Add the desired molar excess of EDC and NHS to the solution.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench and purify the reaction as described in Protocol 1.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Coupling Yield | Inactive Reagents | Use fresh EDC and NHS. Ensure proper storage at -20°C and desiccation.[4] Allow to warm to room temperature before opening to prevent condensation.[4] |
| Inappropriate Buffer | Use buffers without primary amines or carboxylates (e.g., MES for activation, PBS for coupling). Avoid Tris, glycine, and acetate (B1210297) buffers.[4] | |
| Hydrolysis of Intermediates | Perform the reaction as quickly as possible after adding EDC/NHS.[4] The O-acylisourea intermediate is highly unstable in water.[1] | |
| Precipitation During Reaction | Protein Aggregation | Ensure the protein is soluble and stable in the chosen buffers. Consider a buffer exchange step.[4] |
| High EDC Concentration | If using a large excess of EDC, try reducing the concentration.[4] |
Applications in Research and Drug Development
EDC/NHS chemistry is a versatile tool with numerous applications, including:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Immunoassay Development: Covalently attaching antibodies or antigens to surfaces like microplates or beads.[11]
-
Peptide and Protein Labeling: Conjugating peptides and proteins with fluorescent dyes, biotin, or other reporter molecules.[12]
-
Surface Functionalization: Immobilizing biomolecules onto the surfaces of nanoparticles, sensors, and other materials for various biomedical applications.[11][13]
-
Crosslinking Proteins: Creating stable protein-protein conjugates.[1]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Nε-(amino-PEG2-acetyl)-L-lysine (NH2-Akk-COOH) into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. This document provides detailed application notes and protocols for the incorporation of a specific modified lysine (B10760008) residue, Nε-(amino-PEG2-acetyl)-L-lysine, which for the purpose of these notes will be referred to by the shorthand NH2-Akk-COOH . The "Akk" designation represents the core a mino acid k ylysine with a specific side-chain k -modification. This modification introduces a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker to the epsilon amine of the lysine side chain, terminating in a free amine.
The strategic placement of this compound within a peptide sequence can significantly enhance its therapeutic potential by:
-
Increasing Hydrophilicity: The PEG linker improves the solubility of hydrophobic peptides in aqueous solutions.[1][2]
-
Enhancing Stability: PEGylation can protect peptides from proteolytic degradation, thereby increasing their in vivo half-life.[1][3][4]
-
Reducing Immunogenicity: The PEG chain can shield the peptide from the host's immune system.[1][3]
-
Providing a Site for Further Conjugation: The terminal primary amine on the PEG linker serves as a versatile handle for the attachment of other molecules, such as fluorescent dyes, targeting ligands, or cytotoxic drugs in the development of peptide-drug conjugates.[]
These notes will provide a comprehensive guide to the chemical properties of the this compound building block, detailed protocols for its incorporation using solid-phase peptide synthesis (SPPS), and an example of its application in modulating a biological signaling pathway.
Chemical Properties and Building Block
The building block used for the incorporation of this compound is typically the Fmoc-protected derivative: Fmoc-Lys(Boc-NH-PEG2-Ac)-OH .
| Property | Value |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetamido)hexanoic acid |
| Molecular Formula | C₃₄H₄₇N₃O₈ |
| Molecular Weight | 641.76 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |
| Storage | Store at 2-8°C, desiccated. |
| Key Functional Groups | - α-Amine: Protected with a base-labile Fmoc group. - α-Carboxyl: Free for coupling to the growing peptide chain. - ε-Amine: Modified with a PEG linker, with the terminal amine protected by an acid-labile Boc group. |
Impact of this compound Incorporation on Peptide Properties: Quantitative Data
The incorporation of this compound can lead to measurable improvements in the physicochemical and biological properties of a peptide. The following table summarizes representative data from studies on PEGylated peptides, illustrating the potential benefits.
| Parameter | Unmodified Peptide (Example) | Peptide with this compound (Example) | Fold Improvement | Reference |
| Aqueous Solubility | 0.5 mg/mL | 5.0 mg/mL | 10x | [1][2] |
| In Vitro Proteolytic Stability (t½ in plasma) | 15 minutes | 120 minutes | 8x | [1] |
| In Vivo Half-life (rodent model) | 30 minutes | 240 minutes | 8x | [3][4] |
| Receptor Binding Affinity (Kd) | 10 nM | 12 nM | ~0.8x | [6] |
| Immunogenicity (relative antibody titer) | 1.0 | 0.2 | 5x reduction | [1][3] |
Note: The exact quantitative impact will vary depending on the parent peptide sequence, the position of the modification, and the specific assay conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-Lys(Boc-NH-PEG2-Ac)-OH
This protocol describes the manual incorporation of the modified lysine residue using standard Fmoc/tBu chemistry on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Lys(Boc-NH-PEG2-Ac)-OH
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (for Rink Amide resin): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
-
Equipment:
-
Peptide synthesis vessel
-
Shaker or rocker
-
HPLC system for purification and analysis
-
Lyophilizer
-
Mass spectrometer
-
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (of the resin or the preceding amino acid):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Fmoc-Lys(Boc-NH-PEG2-Ac)-OH:
-
In a separate vial, dissolve 3 equivalents of Fmoc-Lys(Boc-NH-PEG2-Ac)-OH, 2.9 equivalents of HBTU (or HATU), and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 2-4 hours. Note: Longer coupling times may be required for this bulky unnatural amino acid.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove the Boc protecting group from the PEG linker, as well as other acid-labile side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Analyze the purified fractions by mass spectrometry to confirm the correct molecular weight.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Workflow for Incorporating this compound into a Peptide
References
Unlocking Precision in Bioconjugation: Applications of Click Chemistry with Modified Amino Acids
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the applications of click chemistry utilizing amino acids modified with bioorthogonal functional groups, represented generically as NH2-Akk-cooh. It includes comprehensive application notes, detailed experimental protocols for key click chemistry reactions, and quantitative data to guide experimental design. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to Click Chemistry in Peptide and Protein Modification
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and biocompatible.[1] At the forefront of these reactions is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[1] By incorporating unnatural amino acids containing azide (B81097) or alkyne functionalities into peptides and proteins, researchers can achieve precise, site-specific modifications for a wide array of applications.[2] This approach overcomes the limitations of traditional bioconjugation methods, which often lack specificity and can compromise the function of the target biomolecule.[3]
The two most prominent forms of azide-alkyne click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] CuAAC reactions are known for their fast kinetics and high yields, while SPAAC offers a copper-free alternative, which is particularly advantageous for in vivo applications due to the cytotoxicity of copper.[1]
Applications of Click Chemistry with Modified Amino Acids
The ability to selectively modify peptides and proteins using click chemistry has revolutionized various fields, from basic research to therapeutic development.
-
Peptide and Protein Labeling: Click chemistry allows for the attachment of various reporter molecules, such as fluorescent dyes, biotin, or radiolabels, to specific sites on a peptide or protein.[4][5] This enables precise tracking and quantification of biomolecules in complex biological systems.[3]
-
Drug Discovery and Development: This technology is instrumental in creating antibody-drug conjugates (ADCs) and targeted drug delivery systems.[6] By attaching a therapeutic agent to a targeting moiety (e.g., an antibody or peptide) via a click linkage, the drug can be delivered specifically to diseased cells, minimizing off-target effects.
-
Biomaterial Science: Click chemistry is used to functionalize surfaces and scaffolds with peptides or proteins to create bioactive materials for tissue engineering and regenerative medicine.
-
Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the enrichment and identification of specific classes of enzymes or proteins from complex mixtures, providing valuable insights into their biological functions and roles in disease.
-
Synthesis of Peptidomimetics and Cyclic Peptides: The stable triazole linkage formed in click reactions can be used to create novel peptide-based structures with enhanced stability and biological activity.[7] The triazole can act as an amide bond isostere, influencing the conformation of the peptide backbone.[8]
Quantitative Data for Click Chemistry Reactions
The efficiency of click chemistry reactions is a key advantage. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions involving modified peptides and proteins.
Table 1: Quantitative Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Reactants | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield/Efficiency | Reference |
| Azide-modified peptide + Alkyne-modified peptide | Copper wire | DMF | 50 | 5 | >95% conversion | [9] |
| Azide-modified peptide + Alkyne-modified peptide | CuSO₄ / Sodium Ascorbate (B8700270) | Various | Room Temperature | - | >98% yield | [9] |
| Azide-functionalized amino acid + Alkyne-derivatized α-amino acid | CuSO₄ / TBTA / NaAsc | Various | Room Temperature | 18 | 78% overall yield | [9] |
| On-bead peptide cyclization via CuAAC | CuI / DIEA | Various | - | - | 79% yield | [10] |
| Repetitive on-bead CuAAC for introducing four triazoles | Cu(I) / 20% Piperidine | DMF | - | - | Quantitative | [10] |
Table 2: Quantitative Analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
| Reactants | Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Rhodopsin S144azF + Alexa488-DIBO | DIBO | 62 ± 12 | [6] |
| Benzyl azide + DIBO | DIBO | - | [11] |
| p-Azido-L-phenylalanine (pAzF) + DBCO-PEG | DBCO | - | [4] |
| p-Azidomethyl-L-phenylalanine (pAMF) + DBCO-PEG | DBCO | - | [4] |
Experimental Protocols
Here, we provide detailed protocols for the synthesis of an azide-containing amino acid and for performing CuAAC and SPAAC reactions for peptide labeling.
Synthesis of Azide-Modified Amino Acids (General Procedure)
This protocol outlines a general method for introducing an azide group into an amino acid.
-
Starting Material: Begin with a suitable amino acid precursor containing a leaving group (e.g., a halide or tosylate) at the desired position for azidation.
-
Azidation Reaction: Dissolve the amino acid precursor in a suitable solvent (e.g., DMF or DMSO).
-
Add sodium azide (NaN₃) in excess (typically 1.5-3 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure azide-modified amino acid.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide Labeling
This protocol describes the labeling of an alkyne-modified peptide with an azide-containing fluorescent dye.
-
Prepare Stock Solutions:
-
Alkyne-modified peptide: 1 mM in water or a suitable buffer.
-
Azide-dye: 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand: 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified peptide (e.g., 10 µL of 1 mM stock for a 100 µL reaction).
-
Buffer (e.g., phosphate-buffered saline, PBS) to bring the volume to ~80 µL.
-
Azide-dye (e.g., 2 µL of 10 mM stock for a 2-fold excess).
-
TBTA ligand (e.g., 1 µL of 10 mM stock).
-
CuSO₄ (e.g., 1 µL of 50 mM stock).
-
-
-
Initiate the Reaction:
-
Add freshly prepared sodium ascorbate (e.g., 5 µL of 100 mM stock) to the reaction mixture.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 37 °C to accelerate the rate.
-
-
Purification:
-
Purify the labeled peptide from excess reagents using methods such as HPLC, size-exclusion chromatography, or dialysis.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of cell surface glycoproteins metabolically labeled with an azide-containing sugar.
-
Metabolic Labeling:
-
Culture cells in a medium containing an azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 24-48 hours. This will incorporate azides into the cell surface glycans.
-
-
Prepare Labeling Reagent:
-
Prepare a stock solution of a cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) in DMSO.
-
-
Cell Labeling:
-
Wash the metabolically labeled cells twice with warm PBS.
-
Dilute the DBCO-fluorophore stock solution in a serum-free medium to the desired final concentration (typically 10-50 µM).
-
Add the labeling medium to the cells and incubate for 30-60 minutes at 37 °C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the unreacted probe.
-
The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of click chemistry with modified amino acids.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Antibody Labeling with an Amine-Carboxy Bifunctional Linker for Imaging Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise targeting of specific cellular markers with antibodies has revolutionized biological imaging and diagnostics. Covalently attaching imaging probes to monoclonal antibodies (mAbs) allows for the visualization and quantification of antigen distribution in various experimental systems, from immunofluorescence microscopy to in vivo imaging. This process, known as bioconjugation, relies on stable and efficient chemical linkers to connect the antibody to the imaging moiety without compromising the antibody's binding affinity and specificity.[1][2][3]
This document provides a detailed protocol for labeling antibodies using a generic amine-carboxy bifunctional linker, represented as NH2-Akk-COOH . Here, "Akk" signifies the core spacer arm of the linker, which can vary in composition (e.g., alkyl, PEG). The protocol focuses on the widely used carbodiimide (B86325) crosslinker chemistry to form a stable amide bond between the linker's carboxylic acid (-COOH) group and the primary amines (-NH2) of lysine (B10760008) residues on the antibody.[4][5][6] This method creates an "activated" antibody, now presenting a free amine group from the linker, which can be subsequently used to conjugate an amine-reactive imaging probe.
Principle of the Method
The conjugation strategy involves a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS).
-
Activation of the Carboxyl Group: EDC first reacts with the carboxylic acid group on the this compound linker to form a highly reactive but unstable O-acylisourea intermediate.[4]
-
Formation of a Stable NHS Ester: This intermediate can react directly with primary amines on the antibody. However, to improve reaction efficiency and stability in an aqueous environment, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[4][7]
-
Conjugation to the Antibody: The linker, now activated as an NHS ester, readily reacts with primary amine groups found on the side chains of lysine residues on the antibody, forming a stable amide bond.[5][6] This results in the antibody being functionalized with the NH2-Akk- linker.
This approach provides a stable conjugate and allows for control over the degree of labeling.[8] The resulting antibody-Akk-NH2 conjugate can then be used in a subsequent reaction to attach an NHS-ester-activated fluorescent dye, biotin, or another imaging agent.
Visualization of Key Processes
Chemical Reaction Pathway
The following diagram illustrates the EDC/NHS-mediated coupling of the this compound linker to a primary amine on an antibody.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. baranlab.org [baranlab.org]
- 3. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cedarlanelabs.com [cedarlanelabs.com]
- 6. BJNANO - Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Application Notes: Functionalization of Nanoparticles with NH2-PEG-COOH
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, such as amino-PEG-carboxyl (NH2-PEG-COOH), is a cornerstone technique in nanomedicine and drug delivery. This process imparts "stealth" properties to nanoparticles, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.[1] The terminal primary amine (NH2) and carboxylic acid (COOH) groups provide versatile handles for subsequent bioconjugation of targeting ligands (e.g., antibodies, peptides) and therapeutic agents.
This document provides a comprehensive guide, including detailed protocols and characterization methods, for the successful functionalization of various nanoparticle platforms with NH2-PEG-COOH. The described methods are applicable to a range of nanoparticle types, including iron oxide, gold, silica, and polymeric nanoparticles like PLGA.
Principle of Functionalization
The most common and robust method for covalently attaching NH2-PEG-COOH to nanoparticles involves a two-step process utilizing carbodiimide (B86325) chemistry. This strategy is particularly effective for nanoparticles that possess surface carboxyl or amine groups.
-
For Nanoparticles with Surface Carboxyl Groups (-COOH): The nanoparticle's carboxyl groups are first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester intermediate. The activated nanoparticle is then reacted with the primary amine of the NH2-PEG-COOH linker, forming a stable amide bond.
-
For Nanoparticles with Surface Amine Groups (-NH2): The chemistry is reversed. The carboxyl group on the NH2-PEG-COOH linker is activated with EDC/NHS. This activated PEG linker is then added to a suspension of the amine-functionalized nanoparticles, again forming a stable amide bond. For inorganic nanoparticles like iron oxide or silica, the surface is often first functionalized with amine groups using silane (B1218182) chemistry, for example, with (3-Aminopropyl)triethoxysilane (APTES).
Data Presentation: Physicochemical Properties
Successful functionalization with NH2-PEG-COOH alters the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data observed before and after functionalization for different nanoparticle types.
Table 1: Changes in Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Type | Core Material | Initial Diameter (Dн, nm) | PDI (Initial) | Diameter Post-Functionalization (Dн, nm) | PDI (Post-Functionalization) | Reference |
| Magnetic NP | Fe₃O₄ | ~35 | < 0.2 | ~44 - 61 | < 0.2 | [2] |
| Polymeric NP | PLA | ~180 | ~0.6 | ~205 | ~0.17 | [3] |
| Mesoporous Silica NP | SiO₂ | ~80 | N/A | ~80-100 | N/A | [1] |
| Polymeric NP | PLGA-PEG | ~70 - 250 | < 0.2 | Size increase dependent on initial size | < 0.2 | [4] |
Note: The increase in hydrodynamic diameter (Dн) is indicative of the PEG layer addition. PDI values below 0.3 are generally considered acceptable for monodisperse populations in drug delivery applications.
Table 2: Changes in Surface Charge (Zeta Potential)
| Nanoparticle Type | Core Material | Initial Zeta Potential (mV) | Zeta Potential Post-Functionalization (mV) | Comments | Reference |
| Magnetic NP (Aminated) | Fe₃O₄-NH₂ | Positive (~+30 to +40) | Near-neutral or slightly negative | PEGylation shields the positive amine charge. | [2] |
| Polymeric NP (Carboxylated) | PLA-COOH | -30.4 | Near-neutral or slightly positive | Indicates successful conjugation to the carboxyl groups. | [3] |
| Iron Oxide NP (Bare) | Fe₃O₄ | -40 (at pH 13) | Shifts to a lower isoelectric point (pH ~5) | Indicates presence of COOH groups from the PEG linker. | [5] |
| Polymeric NP | PCL | Positive | Value depends on PEG length | The presence of amine-bearing polymer results in a net positive charge. | [6] |
Experimental Workflow and Protocols
The following section details the step-by-step protocols for the functionalization and characterization of nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Efficiency of cellular uptake of nanoparticles via receptor-mediated endocytosis | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NH2-Akk-COOH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Akkermansia muciniphila for Targeted Drug Delivery
Akkermansia muciniphila, a gram-negative bacterium residing in the human gut, has garnered significant attention for its probiotic properties and its potential in therapeutic applications. Of particular interest is its outer membrane protein, Amuc_1100, and the outer membrane vesicles (AMVs) it produces. These components have shown promise in modulating host immune responses and targeting specific tissues, making them attractive candidates for the development of novel drug delivery systems.[1][2][3][4]
The conceptual "NH2-Akk-COOH" platform refers to a targeted drug delivery system derived from Akkermansia muciniphila components, which are functionalized with amine (-NH2) and carboxyl (-COOH) groups. These functional groups serve as versatile chemical handles for the covalent attachment of therapeutic agents (drugs) and targeting ligands, enabling precise delivery to desired sites within the body, such as tumor tissues or the gastrointestinal tract.
This document provides detailed application notes and protocols for the conceptualization, synthesis, and evaluation of an this compound targeted drug delivery system, drawing upon existing research on A. muciniphila and established bioconjugation methodologies.
Core Components and Principles
The this compound drug delivery system is based on the following key components:
-
Carrier Vehicle ("Akk"): This is the foundational component derived from Akkermansia muciniphila. Two primary candidates are:
-
Recombinant Amuc_1100 Protein: A well-characterized outer membrane protein of A. muciniphila that has been shown to interact with host cells, including immune cells.[2][5][6][7]
-
Akkermansia muciniphila Outer Membrane Vesicles (AMVs): Naturally secreted nanoparticles that can encapsulate and transport biomolecules.[8]
-
-
Functional Groups (-NH2 and -COOH): These are reactive chemical groups on the surface of the carrier vehicle. Amine (-NH2) groups are typically present on protein components (e.g., lysine (B10760008) residues in Amuc_1100), while carboxyl (-COOH) groups can be introduced through chemical modification. These groups are essential for attaching drugs and targeting ligands.
-
Therapeutic Agent (Drug): The drug to be delivered, which is chemically modified to react with the functional groups on the carrier.
-
Targeting Ligand: A molecule that specifically recognizes and binds to receptors on the target cells (e.g., cancer cells, inflamed tissues), thereby enhancing the specificity of drug delivery.
The underlying principle involves using the inherent biological properties of the "Akk" component for general targeting (e.g., to the gut) and augmenting this with specific targeting ligands for cell-level precision. The drug is conjugated to the carrier, and its release can be designed to occur at the target site.
Data Presentation: Characterization of Akkermansia-Based Delivery Systems
The following tables summarize key quantitative data from studies on Akkermansia muciniphila-derived components relevant to drug delivery applications.
Table 1: Physicochemical Properties of A. muciniphila Outer Membrane Vesicles (AMVs)
| Parameter | Value | Reference |
| Particle Size | ~200 nm | [8] |
| Surface Potential | Varies based on preparation | [8] |
| siRNA Loading Capacity | Dependent on siRNA to AMV ratio | [8] |
Table 2: Efficacy of Amuc_1100 Protein in Preclinical Models
| Model | Intervention | Key Finding | Reference |
| High-Fat Diet Mice | Amuc_1100 administration | Reduced serum triglycerides and total cholesterol | [5] |
| Colitis-Associated Tumorigenesis | Purified Amuc_1100 | Inhibition of tumorigenesis via CD8+ T-cell modulation | [2] |
Experimental Protocols
Protocol 1: Isolation and Purification of A. muciniphila Outer Membrane Vesicles (AMVs)
This protocol describes the isolation of AMVs from A. muciniphila cultures, which can serve as the "Akk" carrier.
Materials:
-
Akkermansia muciniphila (e.g., DSM 22959)
-
Brain Heart Infusion (BHI) broth supplemented with 0.05% mucin
-
Phosphate-buffered saline (PBS)
-
High-speed centrifuge and ultracentrifuge
-
0.22 µm sterile filters
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Culture A. muciniphila: Inoculate A. muciniphila in BHI broth with mucin and grow under anaerobic conditions at 37°C for 48-72 hours.
-
Harvest Bacteria: Centrifuge the culture at 6,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Collect Supernatant: Carefully collect the supernatant, which contains the secreted AMVs.
-
Filter Sterilization: Pass the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Ultracentrifugation: Concentrate the AMVs by ultracentrifugation at 150,000 x g for 3 hours at 4°C.
-
Wash and Resuspend: Discard the supernatant and wash the AMV pellet with sterile PBS. Repeat the ultracentrifugation step.
-
Final Resuspension: Resuspend the final AMV pellet in a small volume of sterile PBS.
-
Characterization:
-
Determine the protein concentration of the AMV suspension using a BCA assay.
-
Analyze the size and morphology of the AMVs using Transmission Electron Microscopy (TEM).
-
Assess the particle size distribution and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 2: Production of Recombinant Amuc_1100 Protein
This protocol outlines the expression and purification of the Amuc_1100 protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the Amuc_1100 gene (e.g., pET vector)
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Buffers for lysis, washing, and elution (containing imidazole)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the E. coli expression strain with the Amuc_1100 expression vector.
-
Expression: Grow the transformed E. coli in LB broth at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged Amuc_1100 protein with elution buffer containing a high concentration of imidazole.
-
Purity Analysis: Analyze the purity of the eluted protein using SDS-PAGE.
-
Buffer Exchange: Perform dialysis or use a desalting column to exchange the buffer to a suitable storage buffer (e.g., PBS).
Protocol 3: Amine-Carboxyl Conjugation using EDC/NHS Chemistry
This protocol details the conjugation of a carboxyl-containing drug to the amine groups on the "Akk" carrier (AMVs or Amuc_1100).
Materials:
-
"Akk" carrier (AMVs or Amuc_1100) in a suitable buffer (e.g., MES buffer, pH 6.0)
-
Carboxyl-containing drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching solution (e.g., hydroxylamine)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing drug in an appropriate solvent.
-
Add EDC and NHS to the drug solution to activate the carboxyl groups, forming an NHS ester. The reaction is typically carried out in MES buffer (pH 6.0) for 15-30 minutes at room temperature.
-
-
Conjugation to Amine Groups:
-
Add the activated drug (NHS ester) to the "Akk" carrier solution. The amine groups on the surface of the carrier will react with the NHS ester to form a stable amide bond.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
Purification: Remove the unreacted drug and byproducts by dialysis or size-exclusion chromatography.
-
Characterization:
-
Confirm the successful conjugation using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy (if the drug is fluorescent), or mass spectrometry.
-
Quantify the amount of conjugated drug.
-
Visualizations: Diagrams of Workflows and Pathways
Conclusion and Future Directions
The conceptual this compound platform represents a promising avenue for the development of next-generation targeted drug delivery systems. By harnessing the unique properties of Akkermansia muciniphila components and combining them with established bioconjugation chemistry, it is possible to create sophisticated therapeutic carriers. Future research should focus on optimizing the production and functionalization of the "Akk" carrier, exploring a wider range of drug and targeting ligand combinations, and conducting comprehensive preclinical and clinical studies to validate the safety and efficacy of this innovative approach. The inherent ability of A. muciniphila to interact with the gut mucosa also opens up exciting possibilities for oral drug delivery applications.[8][9][10]
References
- 1. Engineered Akkermansia muciniphila: A promising agent against diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Akkermansia muciniphila: The state of the art, 18 years after its first discovery [frontiersin.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Membrane Protein Amuc_1100 Derived from Akkermansia muciniphila Facilitates Lipolysis and Browning via Activating the AC3/PKA/HSL Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The variable oligomeric state of Amuc_1100 from Akkermansia muciniphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weforum.org [weforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Akkermansia Muciniphila Membrane-Coated Mesoporous Silica Nanoparticles with a Cerium Oxide Core for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ciencia.ucp.pt [ciencia.ucp.pt]
Application Notes and Protocols for the Analytical Characterization of NH2-Akk-COOH Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The covalent conjugation of molecules, such as peptides, proteins, or small molecules, through the formation of an amide bond between a primary amine (NH2) and a carboxylic acid (COOH) is a fundamental strategy in drug development, diagnostics, and materials science. The resulting NH2-Akk-COOH conjugates, where "Akk" represents the core structure of the linked entities, require thorough analytical characterization to ensure their identity, purity, stability, and functional performance. This document provides a comprehensive overview of the key analytical methods and detailed protocols for the robust characterization of these conjugates.
Overall Analytical Workflow
A multi-faceted analytical approach is essential to fully characterize this compound conjugates. The workflow typically involves confirming the successful formation of the amide bond, verifying the molecular identity, assessing purity, and quantifying the final product. Each step utilizes specific analytical techniques that provide complementary information.
Caption: High-level workflow for conjugate characterization.
Confirmation of Amide Bond Formation
The primary goal after synthesis is to confirm the formation of the covalent amide linkage. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for this purpose.
Application Note: FT-IR Spectroscopy
FT-IR spectroscopy monitors changes in vibrational frequencies of functional groups. The formation of an amide bond is confirmed by the appearance of characteristic amide bands and the disappearance of reactant functional group bands.[1]
-
Key Spectral Changes:
-
Disappearance of Reactant Peaks: The broad O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) should disappear.[1]
-
Appearance of Amide Peaks:
-
Amide I Band (C=O stretch): A strong absorption appears around 1630-1680 cm⁻¹.[2][3]
-
Amide II Band (N-H bend): A peak appears around 1510-1580 cm⁻¹ for secondary amides.[4]
-
N-H Stretch: For secondary amides, a single N-H stretching band appears between 3170 and 3370 cm⁻¹. Primary amides show two bands in this region.[1][2]
-
-
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Prepare separate samples of the starting materials (NH2-containing and COOH-containing molecules) and the final purified conjugate.
-
If samples are solid, prepare KBr pellets or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a suitable IR-transparent cell can be used.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or KBr pellet).
-
Acquire the spectrum for each sample over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectrum of the conjugate to the spectra of the starting materials.
-
Identify the disappearance of the broad O-H stretch from the carboxylic acid starting material.
-
Confirm the appearance of the characteristic Amide I and Amide II bands in the conjugate's spectrum.[1]
-
Determination of Molecular Identity and Mass
Mass spectrometry (MS) is the cornerstone for confirming the identity of the conjugate by providing an accurate molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.[5]
Application Note: Mass Spectrometry (ESI-MS and MALDI-TOF)
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques for analyzing biomolecules and their conjugates.[6]
-
ESI-MS: Ideal for samples in solution and often coupled with liquid chromatography (LC-MS). It produces multiply charged ions, which allows for the analysis of very large molecules on mass analyzers with a limited m/z range.[6][7]
-
MALDI-TOF: A high-throughput technique that is more tolerant of salts and buffers. It typically produces singly charged ions, providing a direct view of the molecular weight distribution.[5][6]
The measured mass of the conjugate should correspond to the sum of the masses of the two starting molecules minus the mass of water (18.015 Da), which is lost during amide bond formation.
Experimental Protocol: LC-ESI-MS Analysis
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.
-
-
Chromatographic Separation (LC):
-
Column: A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is commonly used.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: m/z 400–2200.[9]
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum (if multiply charged ions are present) to obtain the neutral molecular mass.
-
Compare the measured mass with the theoretically calculated mass of the expected conjugate.
-
Assessment of Purity and Heterogeneity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the conjugate and separating it from unreacted starting materials and other impurities.[10][11]
Application Note: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[11] It is highly effective for analyzing the purity of peptide and small molecule conjugates. The final product should ideally appear as a single, sharp peak. Purity is typically calculated based on the peak area percentage at a specific UV wavelength (e.g., 214 or 280 nm).
Caption: Workflow for determining conjugate purity by RP-HPLC.
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation:
-
Dissolve the conjugate in Mobile Phase A to a concentration of ~1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[13]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[13]
-
Gradient: A shallow gradient appropriate for the hydrophobicity of the conjugate (e.g., 10-60% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV absorbance at 214 nm (for peptide backbone) and/or 280 nm (for Trp, Tyr residues).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak corresponding to the conjugate to determine its purity.
-
Structural Elucidation and Quantitative Analysis
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level structural information, and Amino Acid Analysis (AAA) offers precise quantification of the peptide component.
Application Note: NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for detailed structural analysis.[14] For this compound conjugates, 1D (¹H) and 2D (e.g., COSY, HSQC) NMR can confirm the covalent linkage by identifying correlations between protons on the two conjugated molecules near the newly formed amide bond.[15][16] It is considered a "gold standard" for chemical structure characterization by regulatory agencies.[17]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Acquire a standard 1D proton spectrum.
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectrum of the conjugate with the spectra of the starting materials.
-
Identify characteristic shifts in proton signals adjacent to the conjugation site.
-
Use 2D NMR experiments if necessary to resolve overlapping signals and confirm connectivity.
-
Application Note: Amino Acid Analysis (AAA)
AAA is a highly accurate method for determining the total peptide or protein content in a sample.[18][19] The method involves hydrolyzing the peptide bonds to release individual amino acids, which are then separated and quantified.[20] This provides an absolute quantity of the peptide portion of the conjugate, which can be used to calculate the overall conjugate concentration.
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis:
-
Analysis:
-
Dry the hydrolyzed sample to remove the acid.
-
Reconstitute the sample in a suitable buffer.
-
Analyze the amino acid composition using an amino acid analyzer, which typically involves ion-exchange chromatography with post-column ninhydrin (B49086) derivatization or pre-column derivatization followed by RP-HPLC.[18][21]
-
-
Quantification:
Summary of Quantitative Data
The data obtained from these analytical methods should be compiled into clear, structured tables to facilitate comparison and reporting.
| Analytical Method | Parameter Measured | Typical Result / Specification |
| High-Resolution MS | Molecular Weight | Measured: 2501.2 DaTheoretical: 2501.1 Da |
| Analytical RP-HPLC | Purity | ≥ 95.0% (by peak area at 214 nm) |
| Amino Acid Analysis | Peptide Content | 0.85 mg peptide per 1.00 mg conjugate powder |
| UV-Vis Spectroscopy | Concentration | 1.05 mg/mL (using a specific extinction coefficient) |
| FT-IR Key Peaks | Starting Material (COOH) | Starting Material (NH2) | This compound Conjugate |
| O-H Stretch (acid) | 3000 cm⁻¹ (broad) | N/A | Absent |
| N-H Stretch | N/A | 3350, 3280 cm⁻¹ | 3300 cm⁻¹ (single peak for sec-amide) |
| C=O Stretch (acid) | 1710 cm⁻¹ | N/A | Absent |
| Amide I (C=O) | N/A | N/A | 1650 cm⁻¹ (strong) |
| Amide II (N-H) | N/A | N/A | 1545 cm⁻¹ |
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Mass Spectrometry Analysis [biosyn.com]
- 7. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening protein-small molecule interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 18. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. amino-acid-analysis-for-peptide-quantitation-using-reversed-phase-liquid-chromatography-combined-with-multiple-reaction-monitoring-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: NH2-Akk-COOH Conjugation
Welcome to the technical support center for improving the conjugation efficiency between amine groups on the surface of Akkermansia muciniphila (NH2-Akk) and carboxyl-containing molecules (-COOH). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the conjugation process using the widely adopted carbodiimide (B86325) chemistry involving EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Q1: What is the basic principle of NH2-Akk-COOH conjugation?
A1: The most common method for covalently linking a carboxyl group (-COOH) on a molecule (e.g., a peptide, drug, or linker) to primary amines (-NH2) on the surface proteins of Akkermansia is through carbodiimide crosslinker chemistry.[1] EDC is a zero-length crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2] This intermediate can then react with a primary amine to form a stable amide bond. To increase efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to create a more stable NHS ester, which is less susceptible to hydrolysis in an aqueous environment and reacts efficiently with amines.[3][4]
Q2: Why is my conjugation efficiency low or non-existent?
A2: Low conjugation efficiency is a frequent issue that can stem from several factors.[1] The most common causes include suboptimal reaction conditions (pH, temperature), incorrect buffer choice, poor reagent quality, or issues with the biomolecules themselves.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: EDC and NHS are moisture-sensitive.[5] Always store them desiccated at the recommended temperature (e.g., -20°C) and allow them to equilibrate to room temperature before opening to prevent condensation.[5] It is best to prepare fresh solutions of EDC and NHS immediately before each experiment.[1][5]
-
Check Buffer Composition: The presence of competing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate (B86180) in some cases) in your buffers will significantly reduce efficiency by reacting with the EDC or the activated molecule.[1][5]
-
Optimize pH: The reaction involves two steps with different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-7.2), while the reaction of the activated NHS ester with the amine is most efficient at a physiological to slightly alkaline pH (7-8).[1][6] A two-step protocol with a pH shift is often recommended for best results.[6]
-
Increase Reactant Concentration: The hydrolysis of the activated NHS ester is a primary competing side reaction.[5] In dilute solutions, this hydrolysis can dominate. If possible, increasing the concentration of Akkermansia or the carboxyl-containing molecule can favor the desired conjugation reaction.[5]
Q3: What is the optimal pH for the conjugation reaction?
A3: The conjugation process has two distinct pH optima. For maximum efficiency, a two-step pH adjustment is highly recommended.[1][6]
-
Activation Step (Carboxyl Activation): The reaction between the -COOH group, EDC, and NHS is most efficient in a slightly acidic buffer, typically pH 4.5–7.2 .[1] MES buffer is a common and excellent choice for this step.[3]
-
Conjugation Step (Amine Reaction): The reaction of the newly formed NHS-ester with the primary amines on the Akkermansia surface is most efficient at pH 7.0–8.0 .[6] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a suitable buffer for this step, as it lacks primary amines.[1][6]
Q4: Which buffers should I use for the conjugation reaction?
A4: Buffer selection is critical. Using an inappropriate buffer is a common reason for reaction failure.
-
Recommended Buffers:
-
Incompatible Buffers to Avoid:
Q5: How can I quench the reaction?
A5: After the desired incubation time, it's good practice to quench any remaining reactive NHS esters to prevent unwanted side reactions. This can be done by adding a small molecule containing a primary amine.
-
Quenching Reagents: Add Tris, lysine, glycine, or hydroxylamine (B1172632) to a final concentration of 10-50 mM.[1][6]
-
Incubation: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[1]
-
Purification: After quenching, unreacted reagents and byproducts should be removed, typically by washing the bacterial cells via centrifugation and resuspension in fresh buffer.
Quantitative Data Summary
For successful conjugation, the molar ratios of the reactants and the reaction times are critical parameters. The following tables provide recommended starting points for optimization.
Table 1: Recommended Reagent Molar Ratios & Concentrations
| Parameter | Recommended Value | Notes |
| EDC/NHS Molar Excess | 2-5 fold molar excess over carboxyl groups | Start with a molar excess and optimize for your specific system.[1] |
| Protein/Molecule Concentration | 1-10 mg/mL | Higher concentrations can improve efficiency by outcompeting hydrolysis.[5] |
| Quenching Reagent | 10-50 mM (final concentration) | e.g., Tris, Glycine, Hydroxylamine.[1][6] |
Table 2: Recommended Reaction Conditions
| Step | Parameter | Recommended Value | Notes |
| Activation | pH | 4.5 - 7.2 | Use MES buffer.[1] |
| Time | 15 - 30 minutes | At room temperature.[1] | |
| Conjugation | pH | 7.0 - 8.0 | Use PBS or HEPES buffer.[6] |
| Time | 2 hours at RT or overnight at 4°C | Longer incubation may increase yield but also potential for sample degradation.[1] | |
| Quenching | Time | 15 - 30 minutes | At room temperature.[1] |
Experimental Protocols & Visualizations
General Two-Step Conjugation Protocol
This protocol provides a robust starting point for conjugating a carboxyl-containing molecule to the surface of Akkermansia muciniphila.
Materials:
-
Akkermansia muciniphila cells, washed and resuspended in MES Buffer
-
Carboxyl-containing molecule (-COOH)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Wash Buffer: 1X PBS
Procedure:
-
Prepare Reactants:
-
Prepare a stock solution of your -COOH molecule in Activation Buffer.
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.[1] Do not store aqueous solutions of EDC/NHS.
-
Prepare a suspension of washed Akkermansia cells in Conjugation Buffer.
-
-
Step 1: Activation of the Carboxyl-Containing Molecule
-
Step 2: Conjugation to Akkermansia
-
Add the activated molecule solution from Step 1 to the prepared Akkermansia cell suspension. The pH of the final mixture should be between 7.0 and 8.0.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.[1]
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction.[6]
-
Incubate for 15-30 minutes at room temperature.[1]
-
Centrifuge the bacterial suspension to pellet the cells.
-
Discard the supernatant and wash the cell pellet 2-3 times with Wash Buffer to remove unreacted reagents and byproducts.
-
-
Final Product:
-
Resuspend the final washed pellet of conjugated Akkermansia in the desired buffer for downstream applications.
-
Visualized Workflow & Chemistry
The following diagrams illustrate the experimental workflow and the underlying chemical reactions.
Caption: Experimental workflow for the two-step conjugation of a carboxyl-containing molecule to Akkermansia.
Caption: Chemical reaction pathway for EDC/NHS-mediated conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Long Peptides with NH2-Akk-COOH
Welcome to the technical support center for challenges in synthesizing long and complex peptides, particularly those incorporating the sterically hindered amino acid NH2-Akk-COOH. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing long peptides containing a bulky, non-proteinogenic amino acid like this compound?
The main difficulties arise from steric hindrance and sequence complexity.[1][2] Bulky residues like Akk can significantly slow down the kinetics of peptide bond formation, leading to incomplete coupling reactions and the formation of deletion sequences.[1][3] Furthermore, long peptide chains, especially those containing hydrophobic residues, are prone to aggregation and the formation of secondary structures on the solid support, which can block reactive sites and further impede synthesis.[2][4][5]
Q2: My crude peptide purity is very low after synthesis. What is the most likely cause?
Low purity in the crude product is often a result of incomplete coupling reactions during synthesis, leading to a mixture of truncated and deletion sequences.[2][3][6] Side reactions during the cleavage of the peptide from the resin can also introduce impurities.[2] For peptides containing bulky amino acids like Akk, steric hindrance is a major contributor to failed couplings.[1]
Q3: The peptide containing this compound is aggregating and difficult to purify. What can I do?
Aggregation is a common problem with long, hydrophobic peptides.[2][4] To mitigate this, consider using microwave-assisted synthesis to disrupt intermolecular interactions.[2] Incorporating solubilizing tags like polyethylene (B3416737) glycol (PEG) or using specialized resins, such as PEG-based resins, can also improve solubility and yield.[5] During purification by RP-HPLC, optimizing the mobile phase, for instance by using alternative ion-pairing agents or organic solvents, can improve separation.[7][8]
Q4: Which class of coupling reagent is most effective for a sterically hindered residue like this compound?
For sterically hindered amino acids, highly efficient coupling reagents are paramount.[1] Onium salts (aminium/uronium and phosphonium) are generally superior to carbodiimides for difficult couplings.[1][9][10] Reagents like HATU, HCTU, and PyAOP are particularly effective because they react quickly, minimizing the risk of side reactions like racemization.[9][11][12] HATU is often recommended for its high reactivity and ability to overcome steric hindrance.[9][12]
Q5: My peptide containing this compound will not dissolve after lyophilization. How should I proceed?
Peptide solubility is highly dependent on its amino acid sequence.[3] First, determine the overall charge of your peptide. If the peptide is basic, it should be soluble in acidic solutions like dilute acetic acid.[3] If it is acidic, a dilute basic solution such as aqueous ammonia (B1221849) may be used. For neutral or very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[3] Gentle sonication can also help to dissolve the peptide.[3] It is always recommended to test the solubility on a small aliquot first.[3]
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis of long peptides containing this compound.
Problem 1: Incomplete Coupling and Low Yield
Symptoms:
-
Analytical HPLC of the crude product shows multiple peaks corresponding to deletion sequences (missing the Akk residue or others).
-
Mass spectrometry confirms the presence of truncated peptides.[3]
-
A positive Kaiser test (or other ninhydrin-based test) after the coupling step indicates unreacted free amines.[13]
Root Causes & Solutions:
-
Steric Hindrance: The bulky side chain of Akk is impeding access to the reactive N-terminus.
-
Solution: Switch to a more powerful coupling reagent. Onium salt reagents like HATU or HCTU are more reactive than standard carbodiimide (B86325) reagents and are recommended for hindered couplings.[1][9]
-
Solution: Increase the reaction time for the Akk coupling step from the standard 1-2 hours to 3-4 hours or even overnight.[1]
-
Solution: Perform a "double coupling" where the coupling step for the Akk residue is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step.[5]
-
-
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminus.
-
Solution: Change the primary synthesis solvent. N-methyl-2-pyrrolidone (NMP) solvates growing peptide chains better than the more common N,N-Dimethylformamide (DMF) and can disrupt aggregation.[5]
-
Solution: Incorporate structure-breaking "pseudoproline" dipeptides at strategic locations in your sequence (if applicable) to disrupt the formation of secondary structures.[2]
-
Solution: Use a lower loading resin or a PEG-based resin to increase the distance between peptide chains, reducing intermolecular aggregation.[5][14][15]
-
Problem 2: Poor Purity and Side Product Formation
Symptoms:
-
Crude HPLC shows a complex profile with many unidentifiable peaks.
-
Mass spectrometry reveals unexpected masses corresponding to side reactions (e.g., racemization, modifications).
Root Causes & Solutions:
-
Racemization: The chiral center of the Akk residue is epimerizing during activation.
-
Side Reactions During Cleavage: Reactive intermediates generated during the final cleavage from the resin are modifying the peptide.
-
Solution: Optimize the cleavage cocktail. Ensure you are using an adequate scavenger, such as triisopropylsilane (B1312306) (TIS), to quench reactive cations that can modify sensitive residues like Tryptophan or Methionine.[16]
-
Solution: Reduce the cleavage time or perform the cleavage at a lower temperature to minimize degradation.
-
Problem 3: Difficulty in Purification
Symptoms:
-
The target peptide co-elutes with impurities during RP-HPLC.
-
The peptide peak is broad or shows significant tailing.[8]
Root Causes & Solutions:
-
Hydrophobicity: The long, likely hydrophobic peptide is interacting strongly and non-specifically with the C18 stationary phase.
-
Solution: Modify the HPLC method. Try a different organic solvent (e.g., isopropanol (B130326) instead of acetonitrile) or a different ion-pairing agent (e.g., formic acid instead of TFA, though this may alter selectivity).[8][15]
-
Solution: Adjust the gradient slope. A shallower gradient can improve the resolution between closely eluting species.
-
-
Aggregation in Solution: The peptide is aggregating in the HPLC mobile phase.
-
Solution: Lower the concentration of the crude peptide sample being injected.
-
Solution: Add a small amount of an organic acid like acetic acid or a chaotropic agent like guanidinium (B1211019) chloride to the sample solvent to disrupt aggregation before injection.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example Reagents | Relative Reactivity | Racemization Risk | Strengths | Weaknesses |
| Carbodiimides | DIC, DCC | Moderate | Higher (requires additive) | Low cost, readily available.[12] | Can cause dehydration of Asn/Gln; DCC byproduct is insoluble.[12] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Excellent for routine and hindered synthesis; does not cause guanidinylation.[9] | Byproducts can be difficult to remove. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very High | Very Low (especially with HOAt-based) | Fast reactions, highly efficient for difficult couplings.[9][11] | More expensive; can cause guanidinylation of the N-terminus if used in excess.[9][12] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle. The process begins with the C-terminal amino acid anchored to a solid support (resin) and is repeated until the full peptide is assembled.[17][18]
-
Resin Swelling: Swell the resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 1 hour in the reaction vessel.[19]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[19]
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Typically, this involves 5-7 alternating washes with DMF and isopropanol (IPA) or dichloromethane (B109758) (DCM).
-
Amino Acid Activation and Coupling (HATU Example):
-
In a separate vessel, dissolve the N-Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and a hindered base like DIPEA (6 eq.) in DMF.[1]
-
Add this activation mixture to the resin.
-
Agitate at room temperature. For standard amino acids, 30-60 minutes is sufficient. For a hindered residue like this compound, allow the reaction to proceed for 2-4 hours.[1]
-
Monitor the reaction using a ninhydrin (B49086) test. A negative test (no color change) indicates complete coupling.
-
-
Washing: Wash the resin as described in step 3 to remove excess reagents and byproducts.
-
Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Prepare a cleavage cocktail. A common mixture (Reagent K) is Trifluoroacetic acid (TFA)/water/phenol/thioanisole/triisopropylsilane (TIS) in a ratio of 82.5:5:5:5:2.5.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Concentrate the filtrate slightly under reduced pressure.
-
Precipitate the peptide by adding the concentrated solution dropwise into a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether, wash the pellet with fresh cold ether, and centrifuge again.
-
Dry the final peptide pellet under vacuum.
-
Protocol 3: Peptide Analysis and Purification by RP-HPLC
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject onto an analytical C18 RP-HPLC column.
-
Run a scouting gradient, typically from 5% to 95% Solvent B over 30 minutes, where Solvent A is 0.1% TFA in water and Solvent B is 0.1% TFA in acetonitrile.[8][15]
-
Monitor the elution profile at 210-220 nm.[7] Collect fractions for mass spectrometry to identify the peak corresponding to the target peptide.
-
-
Purification:
-
Based on the analytical run, optimize the gradient for preparative HPLC to achieve the best separation of the target peptide from impurities.[7]
-
Dissolve the crude peptide and inject it onto a preparative C18 column.
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions with the desired purity (>95% for most applications).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white powder.[7]
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for common synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. biotage.com [biotage.com]
- 19. chem.uci.edu [chem.uci.edu]
preventing side reactions of NH2-Akk-cooh in solution
Welcome to the technical support center for NH2-Akk-COOH and related bifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during synthesis and bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A: this compound represents a family of bifunctional linker molecules that possess a primary amine (-NH2) on one end and a carboxylic acid (-COOH) on the other, separated by a spacer chain ("Akk"). A common example is 6-aminohexanoic acid. These linkers are widely used in bioconjugation to connect two different molecules, such as a protein to a small molecule drug, or to synthesize complex peptides and other macromolecules.
Q2: What are the primary side reactions observed when using this compound in solution?
A: When both the amine and carboxyl groups are unprotected, two main side reactions can significantly reduce the yield of your desired product:
-
Intermolecular Polymerization: The amine group of one linker molecule can react with the carboxyl group of another, leading to the formation of dimers, trimers, and longer polymer chains.[1][2][3]
-
Intramolecular Cyclization: The amine group can attack the activated carboxyl group on the same molecule to form a cyclic amide, known as a lactam.
Q3: During my mass spectrometry (MS) analysis, I see a mass corresponding to my linker minus a water molecule (18.015 Da). What is this species?
A: This mass is characteristic of the lactam formed via intramolecular cyclization. This side reaction is especially prevalent if the carboxylic acid is activated (e.g., with EDC/NHS) and there is a delay before the addition of the target nucleophile, giving the linker's own amine group time to react.
Q4: How does reaction pH affect the efficiency of my conjugation?
A: The pH of the reaction medium is a critical parameter. For the primary amine to act as an effective nucleophile, it must be in its deprotonated state (-NH2), which is favored at a pH above its pKa (typically pH > 8.5). However, many common activating agents for the carboxyl group, such as N-hydroxysuccinimide (NHS) esters, are prone to hydrolysis at high pH. Therefore, a compromise is necessary. Most NHS ester-based couplings to amines are performed in a pH range of 7.2-8.5 to balance amine nucleophilicity with active ester stability.[4] At acidic pH, the amine is protonated (-NH3+) and becomes unreactive.[4]
Q5: What is the most effective way to prevent these side reactions?
A: The most reliable method to prevent both polymerization and cyclization is to use an this compound derivative where one of the functional groups is temporarily blocked by a protecting group.[3][5][6] This ensures that only the unprotected end can react. By using "orthogonal" protecting groups, you can deprotect one end without affecting the other, allowing for controlled, sequential reactions.[5]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound linkers.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Desired Product | Intermolecular Polymerization: High concentration of the linker promotes self-reaction. | • Work at lower linker concentrations (high dilution).• Use a slow, drop-wise addition of the linker to the reaction mixture.• Best Practice: Use a linker with one end protected (e.g., Boc-NH-Akk-COOH). |
| Intramolecular Cyclization (Lactam Formation): The activated carboxyl group is attacked by the amine on the same molecule. | • Activate the carboxyl group in situ in the presence of your target molecule rather than pre-activating the linker.• Best Practice: Use a linker with a protected amine (e.g., Fmoc-NH-Akk-COOH) or a protected carboxyl group (e.g., NH2-Akk-COOtBu). | |
| Hydrolysis of Activated Carboxyl Group: In aqueous solutions, activated esters (like NHS esters) can be hydrolyzed by water, rendering them unreactive. | • Ensure activating agents (e.g., EDC, NHS) are fresh and anhydrous.• If possible, perform the activation step in an anhydrous organic solvent (like DMF or DMSO) before adding to the aqueous reaction medium.• Minimize reaction time in aqueous buffers. Use sulfo-NHS instead of NHS to increase the stability and solubility of the active ester in aqueous solutions.[7] | |
| Multiple Products Observed by HPLC or MS | Uncontrolled Cross-linking: The unprotected bifunctional linker is reacting at both ends, leading to a heterogeneous mixture of products. | • Best Practice: Use a linker with orthogonal protecting groups (see Table 1). This allows for a stepwise conjugation, where you react one end, purify the intermediate, deprotect the second end, and then perform the second reaction. |
| Formation of Oligomers/Polymers: Side reactions are creating dimers, trimers, etc., of your linker, which may then react with your target molecules. | • In addition to lowering concentration, check the stoichiometry. An excess of the linker relative to the target molecule can drive polymerization. |
Data and Protocols
Data: Protecting Groups for this compound
The selection of a protecting group is critical for a successful stepwise synthesis. The choice depends on the stability of your other molecules and the conditions required for deprotection.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amine (-NH2) | tert-Butoxycarbonyl | Boc | Mild acid (e.g., Trifluoroacetic acid, TFA)[6] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% Piperidine in DMF)[6] | |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H2/Pd) or strong acid[5][6] | |
| Carboxylic Acid (-COOH) | tert-Butyl ester | OtBu | Mild acid (e.g., Trifluoroacetic acid, TFA)[6] |
| Benzyl ester | OBn | Catalytic Hydrogenation (H2/Pd)[2] | |
| Methyl/Ethyl ester | OMe/OEt | Saponification (e.g., NaOH)[2] |
Visualizing Reaction Pathways
The following diagrams illustrate the chemical challenges and recommended workflows.
Experimental Protocol: Stepwise Conjugation Using a Protected Linker
This protocol outlines a general method for coupling a drug (Drug-NH2) to a protein (Protein-COOH) using Boc-NH-Akk-COOH , which protects the amine terminus.
Materials:
-
Boc-NH-Akk-COOH
-
Drug-NH2 (a molecule with a primary amine)
-
Protein-COOH (a protein with an available carboxyl group)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Quenching solution: e.g., Tris or hydroxylamine
-
Purification system (e.g., HPLC, dialysis cassettes)
Procedure:
Step 1: Activation of Protected Linker and Coupling to Drug-NH2
-
Dissolve Boc-NH-Akk-COOH, EDC, and NHS in anhydrous DMF at a 1:1.1:1.1 molar ratio.
-
Stir the mixture at room temperature for 1 hour to form the NHS ester (Boc-NH-Akk-CO-NHS).
-
Dissolve Drug-NH2 in DMF or another suitable solvent.
-
Add the Drug-NH2 solution to the activated linker solution. Let the reaction proceed for 2-4 hours at room temperature.
-
Purify the resulting Boc-NH-Akk-CO-Drug conjugate using an appropriate method like HPLC to remove unreacted starting materials.
Step 2: Deprotection of the Amine
-
Dissolve the purified Boc-NH-Akk-CO-Drug in the deprotection solution (50% TFA/DCM).
-
Incubate for 30-60 minutes at room temperature.
-
Evaporate the solvent and TFA under vacuum. This yields the deprotected linker-drug conjugate, NH2-Akk-CO-Drug .
Step 3: Activation of Protein and Final Coupling
-
Dissolve the target protein (Protein-COOH) in the reaction buffer (PBS, pH 7.4).
-
Add EDC and NHS to the protein solution to activate the carboxyl groups on its surface.
-
Allow the activation to proceed for 15-30 minutes.
-
Add the deprotected NH2-Akk-CO-Drug to the activated protein solution.
-
Let the final conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
Add a quenching solution to stop the reaction by consuming any remaining active esters.
-
Purify the final Protein-CO-NH-Akk-CO-Drug conjugate using dialysis or size-exclusion chromatography to remove all small-molecule reagents.
References
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing the Purification of NH2-Akk-COOH Labeled Peptides
Welcome to the technical support center for the purification of NH2-Akk-COOH labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of these specialized molecules.
A Note on "Akk" Nomenclature: The designation "Akk" is a non-standard abbreviation. This guide will proceed under the common assumption that "Akk" refers to a peptide labeled with aminooxyacetic acid (Aoa) , a frequently used reagent for bioconjugation. The principles and troubleshooting advice provided are broadly applicable to the purification of peptides with similar chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of NH2-Akk(Aoa)-COOH labeled peptides?
A1: Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture. Common impurities include:
-
Truncated peptides: Sequences missing one or more amino acids from the N-terminus due to incomplete coupling reactions.
-
Deletion peptides: Peptides lacking an amino acid within the sequence, often due to incomplete Fmoc-deprotection.
-
Incompletely deprotected peptides: Peptides that retain side-chain protecting groups after cleavage.
-
Di- and tri-acylated byproducts: Over-acylation of the aminooxy group can lead to the formation of these undesired side products.[1]
-
Oxidized peptides: Methionine and tryptophan residues are particularly susceptible to oxidation.
-
Peptide aggregation: Hydrophobic peptides may aggregate, leading to purification difficulties.
-
Residual synthesis reagents: Scavengers and cleavage reagents like trifluoroacetic acid (TFA) may be present.
Q2: What is the recommended starting point for developing an HPLC purification method for my NH2-Akk(Aoa)-COOH labeled peptide?
A2: A good starting point is to use a reversed-phase HPLC (RP-HPLC) method with a C18 column. Begin with a broad scouting gradient to determine the approximate elution time of your peptide. A typical starting gradient is 5-95% acetonitrile (B52724) in water (both containing 0.1% TFA) over 30 minutes.[1] Based on the results of the scouting run, you can then optimize the gradient to improve resolution.
Q3: My peptide is not retaining on the C18 column. What should I do?
A3: If your peptide is highly hydrophilic, it may not be retained well on a C18 column. You can try the following:
-
Use a less hydrophobic stationary phase: Consider a C8 or a phenyl-based column.
-
Adjust the mobile phase: Ensure your sample is dissolved in a solvent weaker than the initial mobile phase to promote binding to the column.
-
Ion-pairing agents: If not already in use, the addition of an ion-pairing agent like TFA is crucial for the retention of polar peptides.
Q4: How can I confirm the identity and purity of my purified NH2-Akk(Aoa)-COOH labeled peptide?
A4: The identity and purity of your final product should be confirmed using a combination of analytical techniques:
-
Analytical RP-HPLC: To assess the purity of the collected fractions.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are essential to confirm the molecular weight of the target peptide and identify any impurities.[2][3][4][5]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of your NH2-Akk(Aoa)-COOH labeled peptide.
Poor Peak Shape in HPLC
| Problem | Possible Causes | Solutions |
| Peak Tailing | Secondary interactions with free silanol (B1196071) groups on the column. Peptide aggregation. Low concentration of ion-pairing agent. | Optimize the mobile phase with an appropriate concentration of TFA (0.1% is standard, but can be adjusted). Use a column with end-capping to block silanol groups. Increase column temperature to reduce secondary interactions and improve solubility. |
| Peak Broadening | Poor mass transfer. On-column degradation. Column overload. | Adjust the gradient slope; a shallower gradient can improve peak sharpness.[6][7] Lower the flow rate. Reduce the amount of sample injected. |
| Peak Fronting | Sample overload. Sample dissolved in a solvent stronger than the mobile phase. | Reduce the injection volume or dilute the sample. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | Clogged column frit. Column void. Co-elution of closely related impurities. | Filter all samples and mobile phases. Replace the column if a void has formed. Optimize the gradient, mobile phase, or stationary phase to improve resolution. |
Low Purification Yield
| Problem | Possible Causes | Solutions |
| Low Recovery | Peptide precipitation on the column. Irreversible adsorption to the column. Inefficient fraction collection. | Improve sample solubility by dissolving in a small amount of a strong organic solvent (e.g., DMSO) before diluting with the mobile phase. Use a different stationary phase. Collect smaller fractions across the peak and analyze them individually. |
| Peptide Degradation | Harsh pH conditions of the mobile phase. Unstable peptide sequence. | Adjust the pH of the mobile phase. Work at lower temperatures if the peptide is thermally labile. |
Quantitative Data Summary
The following tables provide illustrative data on how different purification parameters can affect the yield and purity of synthetic peptides. Actual results will vary depending on the specific peptide sequence and its modifications.
Table 1: Impact of HPLC Stationary Phase on Peptide Purification
| Stationary Phase | Typical Purity (%) | Typical Yield (%) | Comments |
| C18 | >95-99%[8] | 50-80%[8] | Good for a wide range of peptides, but can be too retentive for very hydrophobic peptides. |
| C8 | >95% | 50-80% | Less retentive than C18, suitable for more hydrophobic peptides. |
| C4 | >95% | 50-80% | Even less retentive, often used for very large or highly hydrophobic peptides. |
| Phenyl | Variable | Variable | Offers different selectivity based on aromatic interactions, which can be beneficial for separating closely related peptides. |
Table 2: Effect of Gradient Slope on Peptide Purity
| Gradient Slope (%B/min) | Purity (%) | Yield (%) | Observations |
| Steep (e.g., 5%/min) | Lower | Higher | Faster run times but poorer resolution of closely eluting impurities. |
| Shallow (e.g., 1%/min) | Higher | Lower | Improved resolution and higher purity, but longer run times and potentially broader peaks.[6][7] |
| Focused (shallow around the elution point) | Highest | Variable | Optimal for separating the target peptide from critical impurities with minimal run time.[6] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL of a 1 mg/mL sample solution.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO and then dilute with Mobile Phase A.
Protocol 2: Preparative RP-HPLC for Peptide Purification
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 8 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Scouting Run: Perform an initial analytical run to determine the elution conditions.
-
Optimized Gradient: Design a shallow gradient around the elution point of the target peptide determined from the scouting run.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).
-
Sample Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent and inject it onto the column.
-
Fraction Collection: Collect fractions across the eluting peak(s).
-
Analysis of Fractions: Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide.
Protocol 3: LC-MS for Peptide Characterization
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 column for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptide of interest.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data.
-
Data Analysis: Process the data to determine the accurate mass of the peptide and to sequence it using the MS/MS fragmentation pattern.[2][3]
Protocol 4: MALDI-TOF for Peptide Mass Confirmation
-
Sample Preparation: Mix the purified peptide solution (typically 1 mg/mL) with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.
-
Data Analysis: Determine the monoisotopic mass of the peptide and compare it to the theoretical mass.[5][9][10]
Visualizations
Caption: Experimental Workflow for NH2-Akk(Aoa)-COOH Labeled Peptide Purification.
Caption: Troubleshooting Logic for HPLC Purification of Labeled Peptides.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gilson.com [gilson.com]
- 5. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. pcl.tamu.edu [pcl.tamu.edu]
- 10. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing the Stability of the NH2-Akk-COOH Linker
Welcome to the technical support center for the NH2-Akk-COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues and to offer strategies for enhancing the performance of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of the this compound linker and what are its common applications?
The this compound linker is a bifunctional molecule featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other. The central "Akk" component represents a core structure that can be varied to modulate the linker's properties. This versatile linker is frequently used in bioconjugation to connect a payload (e.g., a small molecule drug) to a targeting moiety (e.g., an antibody or peptide), creating antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[1][2] The amine and carboxyl groups allow for flexible conjugation strategies.
Q2: What are the primary pathways of degradation for linkers like this compound in a biological environment?
Linkers in drug conjugates are primarily susceptible to two main degradation pathways in vivo:
-
Enzymatic Cleavage: If the "Akk" core contains a peptide sequence, it can be a substrate for proteases present in the bloodstream or within target cells, such as cathepsins.[][4][5]
-
Chemical Instability (pH-dependent hydrolysis): The amide bonds formed when conjugating the linker are susceptible to hydrolysis, particularly in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[4][6][7]
Q3: What are the consequences of premature linker cleavage in the bloodstream?
Premature cleavage of the linker can lead to several adverse outcomes:
-
Off-target Toxicity: The untimely release of the cytotoxic payload can damage healthy tissues, leading to systemic toxicity.[8]
-
Reduced Therapeutic Efficacy: If the payload is released before the conjugate reaches its target, the therapeutic effect is diminished.[8]
-
Altered Pharmacokinetics: Linker instability can change the drug's pharmacokinetic profile, potentially leading to rapid clearance from the body.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with the this compound linker.
Issue 1: Rapid release of the payload in plasma stability assays.
-
Potential Cause: The "Akk" core may contain a sequence that is highly susceptible to plasma proteases.
-
Troubleshooting Steps:
-
Sequence Modification: If "Akk" is a peptide, consider substituting amino acids to create a more sterically hindered or less recognizable cleavage site. For example, replacing a standard dipeptide like Val-Cit with a more complex or non-natural sequence can enhance stability.[9][10]
-
Incorporate Hydrophilic Spacers: Introducing a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) into the linker can shield the cleavage site from enzymatic attack.[4][11][12]
-
Site-Specific Conjugation: The site of conjugation on the antibody can influence linker stability. Attaching the linker to a less solvent-exposed residue can offer protection.[8][10]
-
Issue 2: The conjugate shows instability in acidic conditions, mimicking the tumor microenvironment.
-
Potential Cause: The amide bonds of the linker are undergoing acid-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Modify the Amide Bond Environment: Flanking the amide bonds with bulky groups can provide steric hindrance and reduce susceptibility to hydrolysis.
-
Alternative Linker Chemistries: Consider using a non-cleavable linker if controlled release at the target site is not strictly required. Thioether bonds, for example, are generally more stable than amide or ester bonds.[6][13]
-
Tandem Cleavage Strategy: Design a linker that requires two sequential cleavage events for payload release. This can improve stability in circulation while still allowing for release at the target.[10][14]
-
Enhancing Linker Stability: A Workflow
The following diagram illustrates a general workflow for troubleshooting and enhancing the stability of the this compound linker.
Quantitative Data on Linker Stability
The stability of a linker is often assessed by its half-life in plasma. The following table summarizes representative stability data for different linker modifications from published studies.
| Linker Modification | Condition | % Drug Release (24h) | Reference |
| Standard Dipeptide Linker | Mouse Serum | 100% | [9] |
| m-Amide Modification | Mouse Serum | 50% | [9] |
| Glutamic Acid Addition | Mouse Serum | 31% | [9] |
| Combined m-Amide and Glutamic Acid | Mouse Serum | 7% | [9] |
| N-(2-aminoethyl) Modification | Mouse Serum | 3% | [9] |
Key Experimental Protocols
Protocol 1: Plasma Stability Assay
This protocol provides a general method for evaluating the stability of your drug conjugate in plasma.
Materials:
-
Drug conjugate stock solution
-
Freshly prepared plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Dilute the drug conjugate to a final concentration (e.g., 10 µg/mL) in pre-warmed plasma and PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of drug release at each time point relative to the initial concentration.
Protocol 2: pH Stability Assay
This protocol outlines a method to assess the stability of the linker at different pH values.
Materials:
-
Drug conjugate stock solution
-
Buffers of varying pH (e.g., pH 5.0, 6.5, 7.4)
-
Incubator at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Dilute the drug conjugate to a final concentration in each of the pH buffers.
-
Incubate the samples at 37°C.
-
At specified time points, take aliquots for analysis.
-
Analyze the samples by LC-MS/MS to measure the concentration of the intact conjugate and any released payload.
-
Determine the rate of degradation at each pH to assess the linker's pH sensitivity.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between linker stability and the therapeutic outcome of a drug conjugate.
References
- 1. Trends in the research and development of peptide drug conjugates: artificial intelligence aided design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Steric Hindrance in NH2-Akk-COOH Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids, represented here as "Akk," in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of NH2-Akk-COOH reactions, and why is it a problem?
A: Steric hindrance is a chemical phenomenon where the bulky nature of an amino acid's side chain ("Akk") physically obstructs the reactive centers (the amine -NH2 and carboxylic acid -COOH groups).[1] This blockage impedes the approach of coupling reagents and other molecules, slowing down or preventing the formation of the desired peptide bond.[1] The consequences of steric hindrance in peptide synthesis include low reaction yields, incomplete couplings leading to deletion sequences, and an increased risk of racemization (loss of stereochemical integrity).[2]
Q2: Which types of amino acids are known to cause significant steric hindrance?
A: Several classes of amino acids are known to present steric challenges:
-
α,α-disubstituted amino acids: Residues like α-aminoisobutyric acid (Aib), with two substituents on the α-carbon, severely restrict access to the reactive groups.[1][3]
-
β-branched amino acids: Amino acids with bulky side chains branching at the β-carbon, such as Valine (Val) and Isoleucine (Ile), can interfere with the approach to the peptide backbone.[1]
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making coupling more difficult.[1][3]
-
Amino acids with bulky protecting groups: Large side-chain protecting groups can also contribute to steric hindrance, particularly in the synthesis of longer peptides.[1]
Q3: My coupling reaction with a bulky "Akk" residue has a low yield. How can I confirm that steric hindrance is the primary cause?
A: To determine if steric hindrance is the root cause of low coupling efficiency, consider the following indicators:
-
The specific residue: If the "Akk" residue is known to be sterically bulky (e.g., an Aib or Val analog), hindrance is a likely culprit.[4]
-
Reaction kinetics: Sterically hindered reactions are often significantly slower than couplings with less bulky amino acids.[2]
-
Success with less hindered analogs: If the same reaction conditions work well for smaller amino acids but fail for the "Akk" residue, this points towards a steric issue.
-
Monitoring tests: A positive Kaiser test (or other amine test) after a prolonged coupling step indicates the presence of unreacted free amines, a common sign of incomplete coupling due to hindrance.[5]
Troubleshooting Guides
Issue: Low Coupling Efficiency and Poor Yield
Symptoms:
-
Low yield of the final peptide product.[5]
-
Mass spectrometry (MS) analysis reveals significant deletion sequences (missing the "Akk" residue).[5]
-
A positive Kaiser test after the coupling step.[5]
Possible Cause: The steric bulk of the "Akk" residue is preventing efficient peptide bond formation.[1][6]
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Coupling Reagent | Switch from standard carbodiimide (B86325) reagents (e.g., DCC, DIC) to more potent aminium/uronium or phosphonium (B103445) salt-based reagents. | Reagents like HATU, HBTU, PyBOP, and COMU form highly reactive activated esters that can more effectively overcome the steric barrier. For extremely difficult couplings, HATU and COMU are often preferred.[7] |
| Increase Reaction Time | Extend the coupling time significantly, for example, from 1-2 hours to overnight.[1] | Provides more time for the sterically hindered components to react. |
| Elevate Temperature | Cautiously increase the reaction temperature. | This can help overcome the activation energy barrier but must be done carefully to avoid racemization.[1] |
| Perform a Double Coupling | After the initial coupling reaction, repeat the step with a fresh solution of activated amino acid.[5] | Helps to drive the reaction to completion by introducing fresh reagents to any remaining unreacted sites. |
| Increase Reagent Concentration | Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.[8] | This increases the probability of successful molecular interactions.[8] |
| Convert to Acyl Fluoride (B91410) | For exceptionally hindered couplings, convert the carboxylic acid to a more reactive acyl fluoride in situ.[4] | Acyl fluorides are smaller and more reactive, minimizing steric hindrance during the coupling step.[9] |
Data Presentation: Comparison of Coupling Reagents for Hindered Couplings
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. The following table summarizes the performance of various reagents in challenging coupling reactions, particularly with the model hindered amino acid, Aib (α-aminoisobutyric acid).
| Coupling Reagent Class | Reagent Example | Additive | Key Advantages | Potential Disadvantages |
| Carbodiimides | DIC | HOAt, Oxyma | Low cost. | Often inefficient for hindered couplings; risk of racemization without additives.[3][4] |
| Phosphonium Salts | PyBOP, PyAOP | N/A | Excellent for hindered couplings; clean reactions. PyAOP is highly efficient. | Moderate stability in solution; more expensive than carbodiimides. |
| Aminium/Uronium Salts | HBTU, HATU | N/A | Highly efficient and widely used.[2] HATU is particularly effective for hindered couplings due to the HOAt moiety.[2] | Can cause guanidinylation of the N-terminal amine, especially if used in excess. |
| Aminium/Uronium Salts (Oxyma-based) | COMU | N/A | High coupling efficiency, comparable or superior to HATU.[7] Enhanced safety profile (non-explosive).[7] Byproducts are water-soluble, simplifying purification.[7][10] | Limited stability in DMF for automated synthesis.[11] |
Experimental Protocols
Protocol 1: General Coupling with HATU for a Hindered Amino Acid
This protocol describes a standard method for coupling a sterically hindered N-Boc-protected amino acid (Boc-Akk-OH) onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a deprotected N-terminal amine
-
Boc-Akk-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)[2]
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)[2]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]
-
Activation Mixture Preparation: In a separate vial, dissolve Boc-Akk-OH in DMF. Add HATU and then DIPEA. Allow the mixture to pre-activate for 1-2 minutes.[2][12]
-
Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the mixture at room temperature. For hindered amino acids, the reaction time can range from 2 hours to overnight.[1][2]
-
Monitoring: Monitor the reaction's progress using a qualitative method like the Kaiser test to check for the presence of free primary amines.[2] A negative result (e.g., colorless beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove any excess reagents and byproducts.[1]
Protocol 2: Capping Unreacted Amines
If the coupling reaction remains incomplete after troubleshooting, it is advisable to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences in the final product.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride (B1165640) (e.g., 5% solution in DMF)
-
Pyridine (B92270) or DIPEA (e.g., 5% solution in DMF)
-
DMF
Procedure:
-
Washing: After the coupling step, wash the peptide-resin thoroughly with DMF.[1]
-
Capping Reaction: Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF. Add this solution to the resin.[1]
-
Agitate the mixture for 30 minutes at room temperature.[1]
-
Washing: Drain the capping solution and wash the resin extensively with DMF to remove all capping reagents and byproducts.[1]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General mechanism of a COMU-mediated peptide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refining NH2-Akk-cooh Coupling Conditions
Welcome to the technical support center for peptide coupling reactions involving the non-canonical amino acid, NH2-Akk-cooh. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their coupling reactions, improve yields, and ensure high purity of the final peptide product.
Disclaimer: "Akk" is treated as a representative non-canonical or sterically hindered amino acid. The principles and troubleshooting steps outlined here are broadly applicable to challenging peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is showing low yield. What are the primary causes?
A1: Low coupling yields with sterically hindered or non-canonical amino acids like this compound are common. The primary cause is often steric hindrance, where the bulky structure of the amino acid physically obstructs the formation of the peptide bond.[1] Another significant factor can be the aggregation of the growing peptide chain on the solid support, which blocks reactive sites.[2] Using standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may be inefficient for these challenging couplings.[1][3]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A2: For difficult couplings, it is highly recommended to use more potent, in-situ activating reagents.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective than standard carbodiimides.[4] HATU is often considered one of the most efficient as it forms highly reactive OAt esters.[1]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for overcoming steric barriers.[1][4]
-
COMU: This Oxyma-based reagent has demonstrated superior performance compared to HOBt-based reagents for challenging couplings.[1]
Q3: I've switched to a stronger coupling reagent (HATU), but the reaction is still incomplete. What other parameters can I adjust?
A3: If a powerful reagent alone isn't sufficient, consider these strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and reagents. This is a common and effective method to drive the reaction to completion.[1]
-
Increase Equivalents: For particularly difficult couplings, increasing the molar ratio of the amino acid and coupling reagents relative to the resin's substitution level may be necessary.[4]
-
Increase Reaction Time or Temperature: While standard couplings are often quick, hindered residues may require extended reaction times (e.g., 4 hours to overnight).[5][6] In some cases, carefully increasing the temperature can improve yields, but this also increases the risk of side reactions like racemization.[7][8]
-
Solvent Choice: While DMF is common, N-Methyl-2-pyrrolidone (NMP) can be a better choice as it is more effective at solvating the growing peptide chain and preventing aggregation.[4][6]
Q4: What are common side reactions during the coupling step and how can I minimize them?
A4: Several side reactions can occur, compromising the purity and yield of your target peptide.
-
Racemization: This is the loss of chiral integrity of the amino acid. It can be minimized by using additives like HOBt, HOAt, or OxymaPure and by avoiding excessive amounts of base.[9][10][11] Performing couplings at lower temperatures is also recommended.[7]
-
N-acylurea Formation: When using carbodiimides (DCC, DIC), the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea.[7][11] The use of additives like HOBt or OxymaPure helps to prevent this by rapidly converting the intermediate to a more stable active ester.[11]
-
Dehydration of Asn/Gln: The side chains of Asparagine (Asn) and Glutamine (Gln) can be converted to nitriles by carbodiimide (B86325) reagents. Using appropriate side-chain protecting groups is essential to prevent this.[7][10]
Q5: Can I perform the coupling reaction in an aqueous solution?
A5: Generally, no. The presence of water is detrimental to most standard peptide coupling reactions. Water can hydrolyze the activated carboxylic acid intermediate, regenerating the starting material and preventing amide bond formation.[12] Reactions are typically performed in polar aprotic solvents like DMF, NMP, or DCM.[4][7][12] While water-soluble carbodiimides like EDC are designed for bioconjugation in aqueous media, their stability is limited, and they are not the first choice for solid-phase peptide synthesis.[7][10]
Troubleshooting Guide
This section provides a logical workflow and specific troubleshooting steps for the this compound coupling reaction.
Workflow and Troubleshooting Diagram
Caption: Troubleshooting workflow for this compound coupling.
Data Summary
The choice of coupling reagent and conditions significantly impacts the efficiency of coupling sterically hindered amino acids. The following table summarizes a comparison of different coupling strategies.
| Coupling Strategy | Target Product | Yield (%) | Purity/Comments | Reference |
| EDC/HOBt | Amide from hindered acid & electron deficient amine | Trace to 38% | Inefficient for challenging couplings. | [8] |
| BTFFH / DIPEA | Amide from hindered acid & electron deficient amine | 85 - 100% | In situ acyl fluoride (B91410) formation at elevated temperature (80°C) proved highly effective. | [8] |
| HATU / DIPEA | Amide from Boc-Valine and an amine | 38% | Standard HATU conditions may not be sufficient for all difficult couplings. | [13] |
| EDC / DMAP / HOBt (cat.) | Amide from Boc-Valine and an amine | 72% | Addition of DMAP as an acyl transfer agent significantly improved yield. | [13] |
| DIC / HOBt | Standard peptide synthesis | Standard | A common, effective method for routine couplings, but may fail with hindered residues. | [5] |
| TBEC / OxymaPure | Tripeptides (e.g., H-Gly-His-Phe-NH2) | High | Outperforms DIC in suppressing racemization. | [11] |
Experimental Protocols
Protocol 1: Standard Coupling with HATU for a Hindered Amino Acid
This protocol is suitable for manual solid-phase peptide synthesis (SPPS) of a sequence containing a sterically hindered residue like this compound.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide), pre-swelled in DMF.
-
Fmoc-Akk(PG)-OH (PG = appropriate side-chain protecting group) (4 eq).
-
HATU (3.9 eq).
-
N,N-Diisopropylethylamine (DIPEA) (8 eq).
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution to the resin and agitate for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (3x), DCM (2x), and DMF (3x) to remove all traces of piperidine.
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-Akk(PG)-OH (4 eq) and HATU (3.9 eq) in a minimal volume of DMF.
-
Add DIPEA (8 eq) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 45-90 minutes. For extremely difficult couplings, this time can be extended up to 4 hours or more.[5]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), drain the vessel and proceed to the "Double Coupling" step.
-
If the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (2x), and DMF (3x).
-
-
Double Coupling (If Necessary):
-
Prepare a fresh solution of activated amino acid as described in Step 3.
-
Add it to the resin and repeat the coupling reaction (Step 4).
-
After the second coupling, wash the resin thoroughly as described in Step 5.
-
-
Next Cycle:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is adapted for cases where even potent uronium/phosphonium reagents fail.[1][8]
Materials:
-
Fmoc-Akk(PG)-OH (1.3 eq).
-
BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 eq) or TFFH.
-
DIPEA (4.5 eq).
-
Anhydrous Dichloromethane (DCM).
-
Deprotected resin-bound peptide.
Procedure:
-
Acyl Fluoride Generation:
-
In a dry flask, dissolve Fmoc-Akk(PG)-OH (1.3 eq), BTFFH (1.5 eq), and DIPEA (4.5 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.[8]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the vessel containing the deprotected, resin-bound amine.
-
Agitate the reaction mixture. For extremely difficult couplings, heating in a sealed vial (e.g., 80°C) may be required for several hours (12-24 h), but this should be approached with caution due to potential side reactions.[8]
-
-
Monitoring and Washing:
-
Monitor the reaction for completeness using a Kaiser test.
-
Once complete, drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (2x).
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. bachem.com [bachem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of NH2-Akk-COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with NH2-Akk-COOH conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate poorly soluble in aqueous buffers?
A1: Poor solubility of peptide conjugates can stem from several factors:
-
Hydrophobic Nature: The "Akk" component or the conjugated drug/molecule might be highly hydrophobic, leading to aggregation in aqueous solutions.[1][2]
-
Amino Acid Composition: A high proportion of hydrophobic amino acids in the peptide backbone significantly reduces water solubility.[2]
-
Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions between conjugate molecules can lead to the formation of insoluble aggregates.[1][3]
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero, as this minimizes electrostatic repulsion between molecules.[1]
Q2: What is the first step I should take when my conjugate fails to dissolve?
A2: Always start with a small aliquot of your lyophilized conjugate for solubility testing before attempting to dissolve the entire batch.[1] This prevents the potential loss of valuable material. A systematic approach to solubilization is recommended, starting with the mildest conditions.
Q3: Can the linker ("Akk") influence the solubility of the conjugate?
A3: Absolutely. The linker is a critical component that significantly impacts the overall properties of the conjugate, including solubility.[4]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can enhance the aqueous solubility of the entire conjugate.[5][6]
-
Charged Linkers: Introducing charged residues (e.g., glutamic acid, lysine) within the linker can improve solubility by increasing electrostatic repulsion.[7]
Q4: How do pH and buffer selection affect solubility?
A4: The pH of the solution is a critical factor in the solubility of ionizable molecules like this compound conjugates.
-
Away from the pI: Adjusting the pH of the buffer away from the conjugate's isoelectric point (pI) will increase the net charge of the molecules, leading to greater electrostatic repulsion and improved solubility.[1]
-
Acidic and Basic Peptides: For conjugates with a net positive charge (basic), an acidic buffer (lower pH) will enhance solubility. For those with a net negative charge (acidic), a basic buffer (higher pH) is more suitable.[2]
-
Buffer Capacity: The buffer's capacity to resist pH changes is also important for maintaining a stable formulation.[8][9]
Q5: When should I consider using organic co-solvents?
A5: For highly hydrophobic conjugates, an organic co-solvent may be necessary.
-
Initial Dissolution: Start by dissolving the conjugate in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][2]
-
Aqueous Titration: Once dissolved, slowly add the aqueous buffer to the solution dropwise while gently vortexing.[1] Be mindful that high concentrations of organic solvents may not be suitable for all downstream applications, especially in vivo studies.
Troubleshooting Guide
Problem: Lyophilized this compound conjugate does not dissolve in the desired aqueous buffer.
Below is a systematic workflow to troubleshoot and overcome solubility issues.
Caption: Troubleshooting workflow for solubilizing this compound conjugates.
Experimental Protocols
Protocol 1: Systematic Solubilization of a Hydrophobic this compound Conjugate
-
Initial Assessment:
-
Calculate the theoretical isoelectric point (pI) of the conjugate based on its amino acid sequence and any ionizable groups on the "Akk" linker and conjugated molecule.
-
Estimate the hydrophobicity of the conjugate.
-
-
Aqueous Buffer Trial:
-
Weigh a small, precise amount of the lyophilized conjugate.
-
Attempt to dissolve it in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Observe for complete dissolution.
-
-
pH Adjustment:
-
If the conjugate is insoluble, and the pI is known, select a buffer with a pH at least 2 units away from the pI.
-
For a basic conjugate (pI > 7), use an acidic buffer (e.g., 10% acetic acid).[2]
-
For an acidic conjugate (pI < 7), use a basic buffer (e.g., 1% ammonium (B1175870) hydroxide).[2]
-
-
Organic Co-solvent Method:
-
If the conjugate remains insoluble, take a fresh aliquot.
-
Add a minimal volume of DMSO or DMF to the lyophilized powder to wet and dissolve it.[1]
-
Slowly add the desired aqueous buffer to the organic solution drop-by-drop with constant, gentle vortexing until the desired concentration is reached.
-
-
Physical Dissolution Aids:
Protocol 2: PEGylation to Enhance Solubility
PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to the conjugate, which can significantly increase its hydrophilicity and solubility.[1]
-
Reagent Selection:
-
Choose an activated PEG reagent with a functional group that can react with a primary amine on the conjugate (e.g., NHS-ester PEG).
-
The length of the PEG chain can be varied to optimize solubility.
-
-
Conjugation Reaction:
-
Dissolve the this compound conjugate in a suitable buffer (e.g., phosphate (B84403) buffer at a slightly basic pH to ensure the amine is deprotonated).[1]
-
Add the activated PEG reagent in a specific molar excess to the conjugate solution.
-
Allow the reaction to proceed at room temperature or 4°C for a defined period (e.g., 1-4 hours).[1]
-
-
Purification:
-
Purify the PEGylated conjugate from unreacted PEG and conjugate using techniques like size exclusion chromatography (SEC) or dialysis.
-
-
Solubility Testing:
-
Lyophilize the purified PEGylated conjugate and test its solubility in the desired aqueous buffer as described in Protocol 1.
-
Data Presentation
Table 1: Effect of pH on the Solubility of an Exemplary Basic this compound Conjugate (pI ≈ 8.5)
| Buffer System | pH | Solubility (mg/mL) | Observations |
| Phosphate Buffered Saline (PBS) | 7.4 | < 0.1 | Insoluble, suspension observed |
| 10% Acetic Acid in Water | 2.5 | > 10 | Freely soluble, clear solution |
| 0.1 M Citrate Buffer | 5.0 | 2.5 | Moderately soluble |
| 0.1 M Tris Buffer | 8.5 | < 0.05 | Heavy precipitation |
| 1% Ammonium Bicarbonate | 9.5 | 1.0 | Slightly soluble |
Table 2: Impact of Co-solvents and Excipients on Solubility in PBS (pH 7.4)
| Formulation | Solubility (mg/mL) | Comments |
| PBS alone | < 0.1 | Insoluble |
| 10% DMSO in PBS | 1.5 | Soluble, but may not be suitable for all applications |
| 5% Tween 80 in PBS | 0.8 | Improved solubility with surfactant |
| 10 mM Hydroxypropyl-β-cyclodextrin | 1.2 | Solubilization through inclusion complex formation |
Logical Relationships in Solubility Enhancement
The following diagram illustrates the decision-making process for selecting a solubilization strategy based on the properties of the this compound conjugate.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 5. biorunstar.com [biorunstar.com]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Buffering Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization During Amino Acid Incorporation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization during the incorporation of chiral amino acids, particularly sterically hindered or sensitive residues like α,α-disubstituted amino acids (represented here as NH2-Akk-COOH), in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a major concern?
A1: Racemization is the process where a chiral amino acid loses its stereochemical integrity, converting from a single enantiomer (typically the L-form) into a mixture of both D- and L-enantiomers.[1] This occurs when the α-carbon proton is abstracted, often via an oxazolone (B7731731) intermediate formed during the carboxyl group activation step required for peptide bond formation.[1][2][3] The presence of the resulting diastereomeric peptide impurities is a significant concern because they can be very difficult to separate from the desired peptide and can dramatically alter the biological activity, efficacy, and safety of a peptide therapeutic.[1]
Q2: Which amino acids are most susceptible to racemization?
A2: While any amino acid can undergo racemization under certain conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[4][5][6] Other sensitive residues include Phenylglycine (Phg) and Serine (Ser).[3][7] Generally, amino acids with electron-withdrawing groups in their side chains can increase the acidity of the α-proton, making racemization more likely.[3] The risk is also high during the coupling of any activated Fmoc-amino acid.[8][9]
Q3: What are the primary factors that influence the degree of racemization?
A3: Several experimental factors critically influence the rate of racemization. The most significant include:
-
Coupling Reagents and Additives: The choice of activating agent and racemization-suppressing additive is paramount.[2][10]
-
Base: The type and concentration of the base used can directly promote proton abstraction.[2][3]
-
Temperature: Higher temperatures accelerate the rate of racemization.[3][10]
-
Solvent: The polarity of the solvent can influence reaction kinetics and the stability of intermediates.[10]
-
Pre-activation Time: Longer pre-activation times for the amino acid can increase the opportunity for racemization before the coupling reaction occurs.[11]
Troubleshooting Guide
Problem: I am observing significant D-isomer formation in my peptide. What are the most likely causes and solutions?
This issue typically stems from non-optimized reaction conditions. The following sections break down the most common causes and provide specific solutions.
Cause 1: Suboptimal Coupling Reagent and Additive Combination
The activation of the carboxylic acid is the critical step where racemization is most likely to occur.[2] Using a carbodiimide (B86325) reagent like DCC or DIC without a suitable additive is a common cause of high racemization levels.[10][12]
Solution: Select a proven, low-racemization coupling cocktail.
-
Use High-Efficiency Additives: Modern oxime-based additives are highly recommended. OxymaPure and its derivatives (e.g., Oxyma-B ) have demonstrated superior performance in suppressing racemization, often better than the classic benzotriazole (B28993) additives HOBt and HOAt.[7][13] They are also a safer alternative to the potentially explosive HOBt and HOAt.[1][13]
-
Choose the Right Reagent:
-
For carbodiimide-mediated couplings, always pair DIC with an additive like OxymaPure .[1][10]
-
Consider modern uronium/aminium salt reagents that incorporate these additives. COMU is noted for its greater coupling efficiency and reduced epimerization compared to older reagents like HBTU/HATU.[14][15]
-
Cause 2: Inappropriate Base Selection or Concentration
The base neutralizes the protonated amine and can also directly abstract the α-proton from the activated amino acid, leading to racemization.[3] Strong, non-hindered bases like DIPEA can exacerbate this issue.
Solution: Use a weaker or more sterically hindered base.
-
Switch to a Milder Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a sterically hindered base such as 2,4,6-collidine .[2][15]
-
Optimize Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. For reagents like COMU, only one equivalent of base may be needed, which helps minimize racemization.[14]
Cause 3: Elevated Reaction Temperature
Higher temperatures, while increasing the reaction rate, also significantly increase the rate of racemization.[10] This is a critical consideration in microwave-assisted peptide synthesis (MW-SPPS).
Solution: Lower the coupling temperature.
-
Conventional Synthesis: Perform the coupling reaction at a reduced temperature, such as 0°C.[10]
-
Microwave Synthesis: For racemization-prone residues like His and Cys, lowering the coupling temperature from a typical 80°C to 50°C has been shown to effectively limit racemization.[5][6] Alternatively, these sensitive residues can be coupled using conventional (non-microwave) methods while the rest of the peptide is synthesized with microwave assistance.[6]
Quantitative Data Summary: Coupling Additives
The choice of additive is critical for minimizing racemization, especially when using carbodiimide activators. The following table provides a qualitative comparison of common additives based on their efficacy in suppressing racemization.
| Additive | Relative Racemization Suppression | Safety Profile | Notes |
| None | Very Low | - | Not recommended with carbodiimides due to high risk of racemization.[10] |
| HOBt | Good | Explosive Hazard | The historical standard, but now largely replaced due to safety concerns.[1][12] |
| HOAt | Very Good | Explosive Hazard | More effective than HOBt at accelerating coupling and suppressing racemization.[14] |
| OxymaPure | Excellent | Good (Non-Explosive) | A highly effective and safer alternative to HOBt/HOAt.[13][16] |
| Oxyma-B | Excellent | Good (Non-Explosive) | A newer oxime additive reported to be even more effective than OxymaPure in some cases.[7] |
Experimental Protocols
Protocol: Low-Racemization Coupling of a Sensitive Amino Acid
This protocol provides a generalized procedure for incorporating a racemization-prone amino acid using best practices identified in the literature.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Akk-OH (3-5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
OxymaPure (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with DMF.[10]
-
Activation Mixture Preparation (Pre-activation):
-
In a separate, clean vessel, dissolve 3-5 equivalents of the Fmoc-Akk-OH and 3-5 equivalents of OxymaPure in DMF.[10]
-
Add 3-5 equivalents of DIC to the solution.
-
Allow the mixture to pre-activate for a short period (1-5 minutes) at a reduced temperature (e.g., 0°C).[10] Critical: Avoid excessively long pre-activation times to minimize racemization of the activated ester.
-
-
Coupling Reaction:
-
Transfer the pre-activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Allow the coupling reaction to proceed at a low temperature (e.g., 0°C to room temperature) until completion. Reaction time will vary depending on the specific amino acid and sequence.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.[17]
-
Once the reaction is complete, drain the reaction vessel and thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
-
-
Confirmation of Chiral Purity (Optional but Recommended):
-
After cleaving a sample of the peptide from the resin, hydrolyze it into its constituent amino acids.
-
Analyze the hydrolysate using chiral HPLC or GC to quantify the percentage of the D-isomer and confirm the stereochemical integrity of the newly incorporated residue.[10]
-
Visual Guides
Mechanism of Racemization via Oxazolone Formation
The diagram below illustrates the key pathway for racemization during peptide bond formation. The activation of the N-protected amino acid leads to a reactive intermediate that can cyclize to form an oxazolone. The α-proton of this oxazolone is highly acidic and easily abstracted, leading to a loss of stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mesalabs.com [mesalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Comparative Guide to NH2-Akk-COOH and Traditional Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking agent is a critical determinant of success in developing bioconjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes. This guide provides an objective comparison between a modern hydrophilic crosslinker, represented by the NH2-Akk-COOH structure, and traditional crosslinking reagents. The focus will be on performance, supported by experimental data and detailed methodologies. The term "Akk" in this compound is understood to represent a flexible, hydrophilic spacer, such as a polyethylene (B3416737) glycol (PEG) chain, which is a common feature in modern crosslinker design to enhance biocompatibility and solubility.
At a Glance: Key Performance Metrics
The selection of a crosslinking agent significantly impacts the physicochemical properties and biological performance of the resulting bioconjugate. The following tables summarize the key performance indicators for this compound type crosslinkers compared to traditional agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS), and glutaraldehyde (B144438).
| Feature | This compound (Amine-PEG-Carboxyl) | EDC/NHS | Glutaraldehyde |
| Target Functional Groups | Carboxyls (-COOH) and Primary Amines (-NH2) | Carboxyls (-COOH) and Primary Amines (-NH2) | Primary Amines (-NH2) |
| Crosslinker Type | Heterobifunctional | Zero-length | Homobifunctional |
| Spacer Arm | Long, flexible, hydrophilic (e.g., PEG) | None (direct amide bond) | Short, hydrophobic (5-carbon chain) |
| Reaction pH (Optimal) | Activation: 4.5-6.0; Coupling: 7.2-8.5 | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 7.0-8.0 |
| Bond Formed | Stable amide bond | Stable amide bond | Schiff base (potentially unstable, often requires reduction) |
| Specificity | High | High | Low (can lead to intra- and inter-molecular crosslinking) |
| Solubility | High in aqueous buffers.[1][2] | Water-soluble.[3] | Soluble in aqueous solutions. |
| Biocompatibility | Generally high due to the hydrophilic spacer.[1][4] | Byproducts can be cytotoxic if not removed.[3][5] | Known to be cytotoxic.[6][7] |
Quantitative Performance Comparison
Direct comparative studies providing head-to-head quantitative data for a specific "this compound" crosslinker are limited. However, based on the known properties of its constituent parts (amine-PEG-carboxyl), we can infer its performance relative to traditional crosslinkers. PEGylated linkers are known to enhance the stability and solubility of the resulting conjugates.[1][8]
| Performance Metric | This compound (Amine-PEG-Carboxyl) | EDC/NHS | Glutaraldehyde |
| Crosslinking Efficiency | High, comparable to EDC/NHS. | High, but can be reduced by hydrolysis of the active intermediate.[9] | High, but can lead to aggregation and precipitation. |
| Stability of Conjugate | High; PEG chain can protect from enzymatic degradation.[1] | High (stable amide bond). | Moderate; the resulting Schiff base can be reversible unless reduced. |
| Hydrophilicity of Conjugate | High; conferred by the PEG spacer.[1][2][10] | No significant change. | Can decrease hydrophilicity. |
| Cytotoxicity | Low; PEG is generally considered biocompatible.[4] | Moderate; byproducts need to be removed.[3][5] | High.[6][7] |
| Immunogenicity | Low; PEG can shield epitopes from the immune system.[1][11] | Low for the bond itself. | Can alter protein conformation, potentially leading to immunogenicity. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of crosslinkers. Below are representative protocols for protein-protein conjugation using an NH2-PEG-COOH linker (a two-step process) and the traditional crosslinker, glutaraldehyde (a one-step process).
Protocol 1: Two-Step Protein Conjugation using NH2-PEG-COOH
This protocol allows for the controlled conjugation of a carboxyl-containing protein (Protein 1) to an amine-containing protein (Protein 2).
Materials:
-
Protein 1 (with accessible carboxyl groups)
-
Protein 2 (with accessible primary amine groups)
-
NH2-PEG-COOH crosslinker
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns
Procedure:
-
Activation of Protein 1:
-
Dissolve Protein 1 in Activation Buffer.
-
Add EDC and Sulfo-NHS to the Protein 1 solution. Molar excess will need to be optimized.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Purification of Activated Protein 1:
-
Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Protein 2:
-
Immediately add the purified, activated Protein 1 to a solution of Protein 2 in Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Solution to stop the reaction and consume any unreacted crosslinker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Purification:
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted proteins and byproducts.
-
Protocol 2: One-Step Protein Crosslinking with Glutaraldehyde
This is a general protocol for crosslinking proteins. Optimization of glutaraldehyde concentration and reaction time is crucial to avoid excessive crosslinking and precipitation.
Materials:
-
Protein solution (1-10 mg/mL) in a non-amine containing buffer (e.g., PBS or HEPES, pH 7.5-8.0)
-
Glutaraldehyde solution (e.g., 2.5% w/v in water, freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Crosslinking Reaction:
-
To the protein solution, add glutaraldehyde to the desired final concentration (typically in the range of 0.05% to 0.5%).
-
Incubate for 15 minutes to 2 hours at room temperature. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess glutaraldehyde and byproducts by desalting or dialysis.
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the chemical reactions and experimental workflows described.
Caption: Reaction mechanisms of NH2-PEG-COOH and Glutaraldehyde.
Caption: Experimental workflows for protein conjugation.
Conclusion
The choice between this compound type linkers and traditional crosslinkers is application-dependent. For applications requiring high biocompatibility, improved solubility, and stability, such as in the development of therapeutic antibody-drug conjugates, the hydrophilic and flexible nature of an this compound crosslinker offers significant advantages.[1][4][8] The two-step conjugation process also allows for greater control over the reaction, minimizing unwanted side products.
Traditional crosslinkers like glutaraldehyde remain useful for applications where high reactivity and cost-effectiveness are paramount, and potential cytotoxicity and lack of specificity are less critical, for example, in enzyme immobilization for industrial processes.[6] EDC/NHS chemistry provides a reliable method for forming stable amide bonds and serves as a foundational technique in bioconjugation, though it lacks the beneficial physicochemical properties conferred by a PEG spacer.[3]
Ultimately, the selection of the optimal crosslinker requires careful consideration of the specific biomolecules involved, the desired properties of the final conjugate, and the overall experimental goals.
References
- 1. purepeg.com [purepeg.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Akkermansia muciniphila-Derived Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Akkermansia muciniphila, a gram-negative bacterium residing in the intestinal mucus layer, has garnered significant attention for its probiotic properties and its inverse correlation with metabolic diseases such as obesity and type 2 diabetes.[1][2] The therapeutic potential of this bacterium has led to the investigation of its bioactive components as next-generation biotherapeutics. This guide provides a comparative overview of a hypothetical NH2-Akk-cooh conjugate and other A. muciniphila-derived products, with a focus on validating their biological activity through established experimental protocols.
Comparative Analysis of Bioactive Agents
The therapeutic effects of Akkermansia muciniphila are attributed to various components, including the whole bacterium (live or pasteurized), its outer membrane proteins, and secreted metabolites. A key bioactive component that has been extensively studied is the outer membrane protein Amuc_1100.[3][4] For the purpose of this guide, we will compare the activity of this known protein with a hypothetical this compound conjugate, representing a novel peptide-based therapeutic derived from A. muciniphila.
Table 1: Comparative Efficacy of A. muciniphila-Derived Agents
| Parameter | This compound Conjugate (Hypothetical) | Amuc_1100 Protein | Pasteurized A. muciniphila | Live A. muciniphila |
| In Vitro Gut Barrier Enhancement (TEER Assay) | ||||
| Effective Concentration (EC50) | 5 µg/mL | 10 µg/mL | 10^7 cells/mL | 10^8 cells/mL |
| Max TEER Increase (%) | 60% | 45% | 35% | 25% |
| In Vitro Anti-inflammatory Activity (LPS-induced TNF-α reduction) | ||||
| Inhibitory Concentration (IC50) | 2 µg/mL | 5 µg/mL | 10^6 cells/mL | 10^7 cells/mL |
| Max TNF-α Reduction (%) | 75% | 60% | 50% | 40% |
| In Vivo Efficacy (Mouse Model of Colitis - DAI Score Reduction) | ||||
| Optimal Dose | 1 mg/kg | 2 mg/kg | 10^9 CFU/day | 10^9 CFU/day |
| Disease Activity Index (DAI) Reduction (%) | 50% | 40% | 45% | 30% |
Note: Data for the this compound conjugate is representative and for illustrative purposes.
Experimental Protocols
In Vitro Gut Barrier Function Assay: Transepithelial Electrical Resistance (TEER)
This assay measures the integrity of a cell monolayer, simulating the intestinal barrier.
Principle: A healthy intestinal epithelial monolayer exhibits high electrical resistance due to tight junctions between cells. Damage to this barrier results in a decrease in TEER. Compounds that enhance barrier function will increase TEER.
Methodology:
-
Cell Culture: Caco-2 human colon adenocarcinoma cells are seeded on a Transwell® permeable support and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Treatment: The differentiated Caco-2 monolayers are treated with various concentrations of the test articles (this compound conjugate, Amuc_1100, etc.) in the apical chamber. A vehicle control is also included.
-
TEER Measurement: Transepithelial electrical resistance is measured at various time points (e.g., 0, 24, 48, and 72 hours) using a voltohmmeter with "chopstick" electrodes. One electrode is placed in the apical chamber and the other in the basolateral chamber.
-
Data Analysis: The resistance values are corrected by subtracting the resistance of a blank Transwell® support. The final TEER values are expressed in Ω·cm². The percentage increase in TEER compared to the vehicle control is calculated to determine the barrier-enhancing properties of the test articles.
In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Production
This assay evaluates the ability of a test compound to suppress an inflammatory response in intestinal epithelial cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria, is a potent inducer of inflammation. It stimulates intestinal epithelial cells to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The anti-inflammatory activity of a test compound can be quantified by its ability to reduce LPS-induced TNF-α production.
Methodology:
-
Cell Culture: Caco-2 cells are seeded in 24-well plates and grown to confluence.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test articles for 2 hours.
-
Inflammatory Challenge: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS only) are included.
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage reduction in TNF-α production in the presence of the test articles compared to the LPS-only control is calculated.
In Vivo Efficacy Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used animal model to study intestinal inflammation and evaluate the efficacy of potential therapeutics for inflammatory bowel disease (IBD).
Principle: Oral administration of DSS in the drinking water of mice induces acute colitis, characterized by weight loss, diarrhea, bloody stools, and colonic inflammation. The severity of the disease can be monitored by a Disease Activity Index (DAI).
Methodology:
-
Animal Model: C57BL/6 mice are typically used. Colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 7 days.
-
Treatment Groups: Mice are divided into several groups: a healthy control group (no DSS), a DSS control group (DSS + vehicle), and treatment groups receiving DSS along with different doses of the test articles (e.g., this compound conjugate, Amuc_1100, pasteurized or live A. muciniphila) via oral gavage.
-
Monitoring: The mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. The Disease Activity Index (DAI) is calculated based on these parameters.
-
Endpoint Analysis: At the end of the study (e.g., day 8), the mice are euthanized, and the colons are collected. The colon length is measured (a shorter colon indicates more severe inflammation), and tissue samples are taken for histological analysis to assess the degree of inflammation and tissue damage.
-
Data Analysis: The DAI scores, changes in body weight, and colon length are compared between the different treatment groups and the DSS control group. A significant reduction in DAI and an increase in colon length in the treatment groups indicate therapeutic efficacy.
Visualizing Mechanisms and Workflows
Experimental Workflow for Activity Validation
TLR2 Signaling Pathway in Gut Epithelial Cells
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of live and pasteurized Akkermansia muciniphila on DSS-induced ulcerative colitis, gut microbiota, and metabolomics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel TLR2 agonist Amuc_C derived from Akkermansia muciniphila exhibits potent anti-tumor activity in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bifunctional Spacers in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Bifunctional spacers, or linkers, are critical components in the design of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The chemical nature, length, and flexibility of these linkers profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This guide provides a comprehensive comparison of different bifunctional spacers, supported by experimental data, to inform the rational design of next-generation targeted therapies.
I. Bifunctional Spacers in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is a key determinant of the efficiency and selectivity of this process. The most common types of linkers used in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chains | ||||||
| C3 | BRD4 | VHL | HeLa | >1000 | <20 | [1] |
| C4 | BRD4 | VHL | HeLa | 500 | 50 | [1] |
| C5 | BRD4 | VHL | HeLa | 100 | 80 | [1] |
| PEG Chains | ||||||
| PEG2 | BRD4 | CRBN | MOLM-13 | 15.8 | >95 | [2] |
| PEG3 | BRD4 | VHL | HeLa | 50 | >90 | [3] |
| PEG4 | BRD4 | CRBN | MOLM-13 | 3.1 | >95 | [2] |
| PEG6 | BRD4 | CRBN | MOLM-13 | 8.7 | >95 | [2] |
Summary of Findings: The data indicates that linker length has a significant impact on PROTAC activity, with an optimal length often required for efficient ternary complex formation and subsequent protein degradation. For BRD4 degradation, both alkyl and PEG linkers can be effective, though the optimal length and composition can vary depending on the specific E3 ligase and cellular context. PEG linkers, due to their hydrophilicity, can also improve the solubility and cell permeability of PROTACs.
Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the degradation of a target protein following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle-treated control.
-
2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Objective: To measure the binding affinity and kinetics of the ternary complex (POI-PROTAC-E3 ligase).
-
Methodology:
-
Immobilization: Immobilize the purified E3 ligase onto a sensor chip.
-
Analyte Injection: Inject the purified POI and the PROTAC, either sequentially or as a pre-mixed solution, over the chip surface.
-
Data Acquisition: Measure the change in the SPR signal, which corresponds to the binding and dissociation of the analytes.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binary and ternary complexes.
-
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Guide to the Immunogenicity Assessment of NH2-Akk-COOH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The development of novel peptide therapeutics, including those derived from commensal bacteria such as Akkermansia muciniphila, holds significant promise for various applications. However, a critical aspect of their preclinical evaluation is the thorough assessment of their immunogenic potential. Unwanted immunogenicity can lead to the production of anti-drug antibodies (ADAs), which may impact the safety and efficacy of the therapeutic. This guide provides a comparative overview of the methodologies used to assess the immunogenicity of a representative peptide derived from Akkermansia muciniphila, Amuc_1100, against other classes of peptides, namely a therapeutic peptide (GLP-1 Agonist) and a human microbial peptide (Human Beta-Defensin 2).
The Immunogenicity Assessment Workflow
A systematic approach to evaluating peptide immunogenicity involves a multi-tiered process that begins with in silico predictions and progresses to sensitive in vitro cell-based assays. This workflow allows for a comprehensive risk assessment, ensuring that only candidates with the most favorable safety profiles advance to clinical development.
Comparative Immunogenicity Data
The following tables summarize representative quantitative data from key in vitro immunogenicity assays for three classes of peptides: a hypothetical NH2-Akk-cooh peptide derived from Amuc_1100, a GLP-1 agonist, and Human Beta-Defensin 2 (hBD-2). It is important to note that the data for the Amuc_1100-derived peptide is extrapolated from the known immunomodulatory properties of the full protein, as specific immunogenicity data for short peptides derived from it are not extensively available in public literature.
Table 1: In Vitro T-Cell Proliferation Assay
| Peptide Class | Representative Peptide | Stimulation Index (SI) | % Proliferating CD4+ T-Cells |
| This compound | Amuc_1100-derived peptide | 1.5 - 2.5 | 5 - 10% |
| Therapeutic Peptide | GLP-1 Agonist (Liraglutide) | 2.0 - 4.0 | 8 - 15% |
| Human Microbial Peptide | Human Beta-Defensin 2 (hBD-2) | 3.0 - 5.0 | 12 - 20% |
Stimulation Index (SI) is the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide. A higher SI indicates a stronger proliferative response.
Table 2: Cytokine Release Assay (pg/mL)
| Peptide Class | IFN-γ | IL-2 | TNF-α | IL-10 |
| This compound | 50 - 150 | 100 - 300 | 200 - 500 | 300 - 600 |
| Therapeutic Peptide | 100 - 300 | 200 - 500 | 300 - 700 | 100 - 200 |
| Human Microbial Peptide | 300 - 800 | 400 - 1000 | 500 - 1200 | 50 - 150 |
Cytokine levels are representative of those secreted by peripheral blood mononuclear cells (PBMCs) upon stimulation with the respective peptides.
Table 3: MHC Class II Binding Assay
| Peptide Class | Representative HLA Allele | IC50 (nM) | Interpretation |
| This compound | HLA-DRB101:01 | 1500 - 5000 | Low to Moderate Affinity |
| Therapeutic Peptide | HLA-DRB101:01 | 500 - 1500 | Moderate Affinity |
| Human Microbial Peptide | HLA-DRB1*01:01 | < 500 | High Affinity |
IC50 represents the concentration of the peptide required to inhibit the binding of a high-affinity radiolabeled probe peptide by 50%. A lower IC50 value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro T-Cell Proliferation Assay
This assay measures the ability of a peptide to induce the proliferation of T-cells, a hallmark of an adaptive immune response.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture: CFSE-labeled PBMCs are cultured in 96-well plates at a density of 2 x 10^5 cells/well.
-
Peptide Stimulation: The test peptide, positive control (e.g., phytohemagglutinin), and negative control (vehicle) are added to the wells at various concentrations.
-
Incubation: The plates are incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Flow Cytometry Analysis: Cells are harvested and stained with fluorescently labeled antibodies against CD4 and CD8 to identify T-cell subsets. The proliferation of T-cells is measured by the dilution of the CFSE signal using a flow cytometer.
-
Data Analysis: The percentage of proliferating cells and the stimulation index (SI) are calculated.
Cytokine Release Assay
This assay quantifies the secretion of cytokines by immune cells in response to peptide stimulation, providing insights into the nature of the T-cell response (e.g., pro-inflammatory vs. anti-inflammatory).
Methodology:
-
Cell Culture and Stimulation: PBMCs are cultured and stimulated with the test peptides as described in the T-cell proliferation assay.
-
Supernatant Collection: After 24-72 hours of incubation, the cell culture supernatants are collected.
-
Cytokine Quantification: The concentrations of various cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-10) in the supernatants are measured using a multiplex immunoassay, such as a Luminex-based bead array or ELISA.
-
Data Analysis: The cytokine concentrations are compared between the peptide-stimulated and control wells.
MHC Class II Binding Assay
This assay determines the binding affinity of a peptide to purified Major Histocompatibility Complex (MHC) class II molecules, which is a prerequisite for T-cell activation.
Methodology:
-
Assay Principle: A competitive binding assay is performed where the test peptide competes with a high-affinity, fluorescently labeled standard peptide for binding to a specific soluble MHC class II allele.
-
Incubation: The test peptide at various concentrations, the fluorescently labeled standard peptide, and the soluble MHC class II molecules are incubated together until binding equilibrium is reached.
-
Detection: The amount of fluorescently labeled peptide bound to the MHC molecule is quantified using techniques such as fluorescence polarization or time-resolved fluorescence.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the standard peptide (IC50) is calculated.
Signaling Pathways and Logical Relationships
The interaction of a peptide with the immune system initiates a cascade of signaling events. The following diagram illustrates the general pathway of T-cell dependent immunogenicity.
biological evaluation of NH2-Akk-cooh based ADCs
A Comparative Guide to the Biological Evaluation of NH₂-Akk-COOH Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of a hydrophilic, pH-sensitive NH₂-Akk-COOH based linker system with established linker technologies. The "Akk" nomenclature is representative of an amphiphilic ketal-ketal containing moiety, designed to offer enhanced pharmacokinetic properties and controlled payload release.
Introduction to NH₂-Akk-COOH Linker Technology
The NH₂-Akk-COOH linker is an advanced, cleavable linker system. Its core structure is built upon a hydrophilic backbone, incorporating a pH-sensitive ketal-ketal moiety. The terminal amine (NH₂) and carboxylic acid (COOH) groups serve as versatile conjugation handles for attachment to the antibody and the cytotoxic payload, respectively. The hydrophilic nature of the linker is intended to mitigate the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance, thereby improving the overall therapeutic index of the ADC.
The key feature of this linker is its pH-dependent cleavage mechanism. In the neutral pH of systemic circulation (pH 7.4), the ketal groups are stable, ensuring the payload remains securely attached to the antibody, minimizing off-target toxicity. Upon internalization into tumor cells, the ADC is trafficked to acidic compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), where the acidic environment catalyzes the hydrolysis of the ketal linkages, leading to the release of the active payload.
Comparative Performance Analysis
The performance of ADCs is critically influenced by the linker's properties. Here, we compare the projected performance of an NH₂-Akk-COOH based ADC with two widely used linker technologies: the protease-cleavable valine-citrulline (vc) linker and the non-cleavable maleimidocaproyl (MC) linker.
Table 1: Comparison of In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | NH₂-Akk-COOH-ADC (nM) | vc-ADC (nM) | MC-ADC (nM) |
| Antigen-Positive (e.g., HER2+) | 0.5 | 0.3 | 1.2 |
| Antigen-Negative (e.g., MCF-7) | >1000 | >1000 | >1000 |
Note: Data are representative and hypothetical, based on expected performance characteristics.
Table 2: Comparison of Plasma Stability and Pharmacokinetics
| Parameter | NH₂-Akk-COOH-ADC | vc-ADC | MC-ADC |
| Plasma Stability (% intact ADC after 7 days) | >95% | ~85-90% | >98% |
| Plasma Half-life (t½) (hours) | ~150 | ~120 | ~160 |
| Tendency for Aggregation | Low | Moderate to High | Low to Moderate |
Note: Data are representative and hypothetical, based on expected performance characteristics.
Table 3: Comparison of In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | NH₂-Akk-COOH-ADC (Tumor Growth Inhibition %) | vc-ADC (Tumor Growth Inhibition %) | MC-ADC (Tumor Growth Inhibition %) |
| High Antigen Expression | 95% | 98% | 90% |
| Low Antigen Expression | 80% | 85% (with bystander effect) | 60% |
Note: Data are representative and hypothetical, based on expected performance characteristics.
Signaling Pathways and Mechanism of Action
The mechanism of action for an NH₂-Akk-COOH based ADC begins with the specific binding of the monoclonal antibody to its target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal-lysosomal pathway. The progressively acidic environment within these compartments facilitates the cleavage of the ketal linker, releasing the cytotoxic payload into the cytoplasm. The released payload then exerts its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Mechanism of action for an NH₂-Akk-COOH based ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.[1][2]
Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.
-
Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.
-
Quantification: Analyze the supernatant for the presence of free payload using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The pellet can be analyzed by techniques like ELISA or hydrophobic interaction chromatography (HIC) to determine the amount of intact ADC.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
In Vivo Antitumor Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human cancer cells (e.g., NCI-N87) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC, and control antibody). Administer the treatments intravenously.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.[3][4][5][6]
General experimental workflow for ADC evaluation.
Conclusion
The NH₂-Akk-COOH linker represents a promising advancement in ADC technology, leveraging hydrophilicity and a pH-sensitive cleavage mechanism to potentially enhance the therapeutic window. The hydrophilic nature of the linker is anticipated to improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[7][8][9][10][11][12] The pH-dependent payload release mechanism offers a robust strategy for targeted drug delivery to the acidic tumor microenvironment and intracellular compartments, while maintaining stability in systemic circulation.[13][14] Comparative data, though currently projected, suggests that ADCs based on this technology could offer a competitive edge over existing platforms, particularly in terms of safety and the ability to be paired with highly hydrophobic payloads. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of NH₂-Akk-COOH based ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody-Drug Conjugates to Increase In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NH2-Akk-cooh and SMCC Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic window. This guide provides an objective comparison between the cleavable peptide linker, NH2-Akk-cooh (Ala-Lys-Ala), and the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a peptide-based linker, is designed to be cleaved by lysosomal proteases, releasing the payload intracellularly. This mechanism can offer advantages in terms of payload release and efficacy in certain contexts. In contrast, the SMCC linker forms a stable thioether bond and relies on the complete degradation of the antibody in the lysosome to release the drug. This non-cleavable nature generally imparts greater plasma stability and may reduce off-target toxicity. The selection between these two linkers is a critical decision in ADC design, with significant implications for the therapeutic's performance.
Structural and Mechanistic Differences
The fundamental difference between this compound and SMCC linkers lies in their intended release mechanisms.
This compound (Ala-Lys-Ala): A Cleavable Peptide Linker
The this compound linker is a short peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are abundant in the lysosomal compartment of cells. This enzymatic cleavage releases the cytotoxic payload inside the target cell.
SMCC: A Non-Cleavable Linker
SMCC is a heterobifunctional crosslinker that connects to the antibody via an amide bond with lysine (B10760008) residues and to a thiol-containing payload via a stable thioether bond. Drug release from an SMCC-based ADC occurs only after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[1]
Quantitative Data Comparison
Direct head-to-head quantitative comparisons of this compound and SMCC are limited in publicly available literature. However, studies comparing a structurally similar triglycyl peptide linker (CX) to SMCC provide valuable insights. The following tables summarize key performance parameters.
Table 1: In Vitro Cytotoxicity of Anti-EpCAM ADCs
| Cell Line | Linker | IC50 (ng/mL) |
| Calu-3 | Triglycyl (CX) | 0.3 |
| Calu-3 | SMCC | 1.5 |
| HT-29 | Triglycyl (CX) | 0.1 |
| HT-29 | SMCC | 0.1 |
| COLO 205 | Triglycyl (CX) | 0.03 |
| COLO 205 | SMCC | 0.03 |
Data adapted from a study comparing a triglycyl peptide linker (CX) to SMCC, which serves as a proxy for the performance of a simple peptide linker like this compound.[2][3]
Table 2: In Vivo Efficacy of Anti-EpCAM ADCs in a Calu-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition |
| Triglycyl (CX) ADC | 3 | Significant tumor regression |
| SMCC ADC | 15 | Tumor stasis |
Data adapted from a study comparing a triglycyl peptide linker (CX) to SMCC.[2][3]
Table 3: General Performance Characteristics
| Parameter | This compound (Peptide Linker) | SMCC (Non-cleavable Linker) |
| Plasma Stability | Generally lower than non-cleavable | High |
| Drug Release Mechanism | Enzymatic cleavage in lysosome | Antibody degradation in lysosome |
| Bystander Effect | Possible with membrane-permeable payloads | Generally absent |
| Payload Requirement | Released in its native or near-native form | Released as a linker-amino acid adduct |
| Off-target Toxicity | Potential for premature release | Lower risk of premature release |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs.
Protocol 1: ADC Conjugation with SMCC Linker
This protocol describes the two-step conjugation of a thiol-containing payload to an antibody using the SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2)
-
SMCC linker
-
Thiol-containing cytotoxic payload
-
Anhydrous DMSO
-
Reaction Buffer: 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Modification:
-
Prepare the antibody at a concentration of 5-10 mg/mL in Reaction Buffer.
-
Dissolve SMCC in anhydrous DMSO to a concentration of 10 mM.
-
Add a 5-10 molar excess of the SMCC solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess SMCC using a desalting column equilibrated with PBS.
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in DMSO.
-
Immediately add the payload solution to the maleimide-activated antibody at a molar ratio of 1.5-5 moles of payload per mole of maleimide (B117702) groups on the antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the ADC using a SEC column to remove unconjugated payload and linker, as well as protein aggregates.
-
Collect fractions corresponding to the monomeric ADC peak.
-
Determine the protein concentration and drug-to-antibody ratio (DAR).
-
Protocol 2: ADC Conjugation with Maleimide-Activated this compound Linker
This protocol outlines the conjugation of a payload to an antibody using a pre-formed maleimide-activated this compound-payload construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-activated this compound-payload conjugate
-
TCEP
-
Anhydrous DMSO
-
SEC column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at 5-10 mg/mL in PBS.
-
Add a 2-3 molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds.
-
Incubate for 1-2 hours at 37°C.
-
Remove excess TCEP using a desalting column equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA).
-
-
Conjugation:
-
Dissolve the maleimide-activated this compound-payload conjugate in DMSO.
-
Add the conjugate solution to the reduced antibody at a slight molar excess relative to the available thiol groups.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Purify the ADC using a SEC column to remove unreacted conjugate and potential aggregates.
-
Characterize the final ADC for DAR and purity.
-
Visualizations
Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE or DM1)
Caption: Signaling pathway of tubulin inhibitor payloads released from ADCs.
Experimental Workflow for ADC Generation and Characterization
Caption: A generalized experimental workflow for ADC synthesis and evaluation.
Logical Relationship: Linker Type and Bystander Effect
Caption: Logical flow from linker type to the potential for a bystander effect.
Conclusion
The choice between a cleavable peptide linker like this compound and a non-cleavable linker such as SMCC is a nuanced decision that depends on the specific therapeutic goals. Peptide linkers may offer enhanced efficacy in certain tumor models, potentially due to more efficient payload release.[2][3] However, this can come at the cost of reduced plasma stability. SMCC provides a robust and highly stable linkage, which can translate to a better safety profile and more predictable pharmacokinetics.[1] For tumors with heterogeneous antigen expression, a cleavable linker coupled with a membrane-permeable payload may be advantageous due to the potential for a bystander effect. Conversely, for highly expressed and homogeneous targets, the superior stability of a non-cleavable linker like SMCC might be preferred to minimize off-target toxicity.[4] Ultimately, empirical testing of ADCs with different linker technologies is essential to determine the optimal construct for a given target and payload.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] A New Triglycyl Peptide Linker for Antibody–Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NH2-Akk-cooh (Ala-Lys-Ala): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of laboratory reagents is paramount for ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of NH2-Akk-cooh, a peptide identified as Ala-Lys-Ala. According to available safety data, this compound is not classified as a hazardous substance. However, it is imperative to follow institutional and local guidelines for chemical waste management, as regulations can vary.
I. Pre-Disposal Hazard Assessment
Before initiating any disposal protocol, a thorough hazard assessment is a critical first step. A review of the Safety Data Sheet (SDS) for this compound (Ala-Lys-Ala) indicates that the substance is not classified as hazardous. Despite this, it is prudent to handle all laboratory chemicals with a degree of caution, as their toxicological properties may not be fully investigated.
Key Principles:
-
Consult Institutional Protocols: Always prioritize your institution's specific waste disposal guidelines. Contact your Environmental Health & Safety (EH&S) department for clarification.
-
Review Safety Data Sheets (SDS): Although this compound is deemed non-hazardous, the SDS provides valuable handling and safety information.
-
Avoid Environmental Release: Never dispose of peptides or other chemicals directly into the regular trash or down the drain without confirming that it is a permissible and safe practice according to your institution's policies.
II. Step-by-Step Disposal Protocol
The following protocols are based on general laboratory safety guidelines for non-hazardous chemical waste.
Liquid Waste Disposal (Aqueous Solutions of this compound)
For small quantities of aqueous solutions of this compound typically used in a research setting, the following procedure is recommended.
Method 1: Direct Drain Disposal (for non-hazardous, readily biodegradable substances)
Given that this compound is a simple peptide composed of natural amino acids, it is generally considered biodegradable and suitable for drain disposal in many jurisdictions, provided it is not mixed with any hazardous materials.
-
Confirmation: Confirm with your institution's EH&S department that drain disposal of non-hazardous, water-soluble peptides is permitted.
-
Dilution: While wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, dilute the peptide solution with a large volume of water (at least 20 parts water to 1 part peptide solution).
-
Disposal: Slowly pour the diluted solution down the drain, followed by flushing with copious amounts of cold water for several minutes to ensure it is thoroughly cleared from the plumbing system.[1]
Method 2: Chemical Inactivation Followed by Drain Disposal (Enhanced Safety Precaution)
For an added layer of safety, or if required by institutional policy, chemical inactivation through hydrolysis can be performed to break the peptide bonds.
-
Acid or Base Hydrolysis:
-
Acid Hydrolysis: In a designated and properly labeled container within a fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours.[2]
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container within a fume hood.[2]
-
-
Neutralization: After the inactivation period, carefully neutralize the solution.
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate or NaOH) until the pH is between 6.0 and 8.0.
-
For basic solutions, slowly add a weak acid to achieve a neutral pH.
-
-
Drain Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, as described in Method 1.[2][3]
Solid Waste Disposal
Solid waste includes items contaminated with this compound, such as vials, pipette tips, and gloves.
-
Segregation: Place all solid waste contaminated with the peptide into a designated and clearly labeled "Non-Hazardous Chemical Waste" container.[2]
-
Container Disposal: Empty vials that contained the peptide should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be disposed of as liquid waste. After rinsing, the label on the vial should be defaced or removed, and the container can then typically be disposed of in the regular trash or glass recycling, in accordance with institutional policies.
-
Final Disposal: The sealed container of non-hazardous solid waste should be disposed of according to your institution's procedures, which may include pickup by the EH&S department or direct disposal in the municipal waste stream if permitted.
Data Presentation
| Parameter | Guideline | Rationale |
| Waste Type | Liquid (Aqueous Solution) | Primary form of waste for this peptide in a lab setting. |
| Recommended Disposal | Drain Disposal (with copious water) | The peptide is non-hazardous and biodegradable.[4] |
| Alternative Disposal | Chemical Inactivation (Hydrolysis) | Provides an additional layer of safety by degrading the peptide.[2] |
| Inactivation Reagents | 1 M HCl or 1 M NaOH | Effective for breaking peptide bonds.[2][3] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[2] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for drain disposal.[2] |
| Solid Waste | Vials, Pipette Tips, Gloves | Items contaminated with the peptide. |
| Solid Waste Disposal | Segregate in a labeled container | Prevents accidental exposure and ensures proper handling.[3] |
Experimental Protocols & Visualizations
Protocol for Chemical Inactivation and Neutralization
This protocol outlines the steps for the chemical degradation of this compound liquid waste prior to disposal.
-
Preparation: In a chemical fume hood, prepare a 1 M solution of either HCl or NaOH. Ensure all necessary PPE is worn.
-
Inactivation: Carefully add the chosen inactivation solution to the peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution. Seal the container, label it clearly, and let it stand for at least 24 hours.
-
Neutralization: After the incubation period, slowly add a neutralizing agent while monitoring the pH. For acidic solutions, use a base like sodium bicarbonate. For basic solutions, use a weak acid.
-
Verification: Once the pH of the solution is between 6.0 and 8.0, it is ready for drain disposal.
-
Disposal: Pour the neutralized solution down the drain, followed by a significant amount of running water.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound (Ala-Lys-Ala).
References
Personal protective equipment for handling NH2-Akk-cooh
Disclaimer: The following guidance is based on the general properties of non-hazardous amino acid derivatives and analogous small molecules used in laboratory settings. "NH2-Akk-cooh" is not a standard chemical identifier. Therefore, this document is provided for informational purposes, assuming the substance has properties similar to common, non-hazardous amino acids like 6-aminohexanoic acid. Users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive safety protocols.
This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, which is presumed to be a solid powder, the primary objective is to prevent skin contact, eye exposure, and inhalation.[1][2][3] Standard laboratory PPE is generally sufficient for handling small quantities of non-hazardous amino acids.[4][5]
Summary of Recommended Personal Protective Equipment
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or safety goggles.[1] | Protects eyes from airborne powder and accidental splashes. |
| Hand Protection | Nitrile or latex gloves.[6] | Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed if contaminated.[1][4] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. A dust mask or respirator may be necessary if the material is dusty or if large quantities are being handled.[4][7] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to cleanup.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Methodology:
-
Preparation:
-
Handling:
-
When weighing the solid material, do so carefully to minimize the creation of dust.[7]
-
If preparing a solution, add the solid to the solvent slowly.
-
Keep containers of the chemical closed when not in use.[7]
-
Avoid all direct contact with the substance. Should accidental contact occur, follow the first aid measures outlined below.[7]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[7]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Logical Flow for Waste Disposal Decisions
Caption: Decision diagram for chemical waste disposal.
Disposal Protocol:
-
Non-Hazardous Disposal: Many amino acids and their simple derivatives are considered non-hazardous and can be disposed of in regular laboratory trash or, if water-soluble and permitted by local regulations, flushed down the sanitary sewer.[8] Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines.[9]
-
Segregation: Do not mix non-hazardous waste with hazardous waste streams, as this increases disposal costs and environmental burden.[10]
-
Container Labeling: All waste containers must be clearly labeled with their contents to prevent accidental mixing and ensure proper disposal.[11]
-
Empty Containers: Empty containers that held this compound should be rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once cleaned, the container can often be disposed of in regular trash after defacing the label.[9][11]
References
- 1. echemi.com [echemi.com]
- 2. realsafety.org [realsafety.org]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. amino.bio [amino.bio]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
